molecular formula C15H18O4 B15575897 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Cat. No.: B15575897
M. Wt: 262.30 g/mol
InChI Key: KZWCOWFKXMTBRH-NLMQVNSJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a useful research compound. Its molecular formula is C15H18O4 and its molecular weight is 262.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

(3aS,6E,10Z,11aR)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid

InChI

InChI=1S/C15H18O4/c1-9-4-3-5-11(14(16)17)6-7-12-10(2)15(18)19-13(12)8-9/h5,8,12-13H,2-4,6-7H2,1H3,(H,16,17)/b9-8-,11-5+/t12-,13+/m0/s1

InChI Key

KZWCOWFKXMTBRH-NLMQVNSJSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling a Sesquiterpenoid Glycoside: A Technical Guide to the Isolation of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester from Punica granatum

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the isolation and characterization of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester, a sesquiterpenoid glycoside identified in Punica granatum (pomegranate). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a foundational understanding of the processes involved in extracting and identifying this specific phytochemical.

While this compound is a known constituent of Punica granatum, detailed public-domain protocols for its specific isolation are not extensively documented in readily available scientific literature. The information presented herein is a synthesis of established methodologies for the isolation of analogous compounds from plant matrices, particularly focusing on the phytochemical wealth of pomegranate flowers.

Introduction

Punica granatum is a rich source of a diverse array of bioactive compounds, including polyphenols, flavonoids, and terpenoids. Among these, sesquiterpenoids and their glycosides are a class of compounds with growing interest due to their potential pharmacological activities. This compound represents one such molecule within the complex chemical profile of pomegranate. This guide outlines a generalized yet detailed approach to its isolation, based on common phytochemical practices.

Experimental Protocols

The isolation of a specific natural product is a multi-step process that involves extraction, fractionation, and purification. The following protocols are proposed as a robust methodology for obtaining this compound from Punica granatum flowers.

Plant Material Collection and Preparation

Fresh flowers of Punica granatum should be collected and authenticated by a plant taxonomist. The flowers are then shade-dried at room temperature to preserve thermolabile constituents and ground into a coarse powder to increase the surface area for extraction.

Extraction

A suitable solvent system is crucial for the efficient extraction of the target compound. Given the glycosidic and moderately polar nature of the target molecule, a hydroalcoholic solvent is recommended.

Protocol:

  • Macerate the powdered plant material (1 kg) with 70% methanol (B129727) (5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

Fractionation

Fractionation of the crude extract is necessary to separate compounds based on their polarity.

Protocol:

  • Suspend the crude methanolic extract in distilled water (500 mL).

  • Perform liquid-liquid partitioning successively with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

  • The target compound, being a glycoside, is expected to be enriched in the more polar fractions, primarily the ethyl acetate and n-butanol fractions.

  • Concentrate each fraction to dryness using a rotary evaporator.

Purification

Column chromatography is the primary method for the purification of the target compound from the enriched fractions.

Protocol:

  • Subject the ethyl acetate and/or n-butanol fractions to column chromatography over a silica (B1680970) gel (60-120 mesh) column.

  • Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient could be chloroform-methanol (e.g., 98:2, 95:5, 90:10, 80:20, v/v).

  • Collect fractions of 20-25 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing with an appropriate spraying reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Pool the fractions showing similar TLC profiles.

  • Further purify the pooled fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system.

Data Presentation

While specific quantitative data for the isolation of this compound is not available in the public domain, the following tables represent the expected format for presenting such data upon successful isolation and characterization.

Table 1: Extraction and Fractionation Yields

StepStarting Material (g)Yield (g)Percentage Yield (%)
Crude Methanol Extract1000Data not availableData not available
n-Hexane FractionData from crude extractData not availableData not available
Chloroform FractionData from crude extractData not availableData not available
Ethyl Acetate FractionData from crude extractData not availableData not available
n-Butanol FractionData from crude extractData not availableData not available
Aqueous FractionData from crude extractData not availableData not available

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data Points
¹H NMR Chemical shifts (δ) in ppm, coupling constants (J) in Hz
¹³C NMR Chemical shifts (δ) in ppm
Mass Spectrometry (HR-ESI-MS) m/z [M+H]⁺ or [M+Na]⁺
FT-IR Key absorption bands (ν) in cm⁻¹

Visualization of Workflow

The following diagram illustrates the logical flow of the isolation and purification process.

Isolation_Workflow Start Punica granatum Flowers Prep Drying and Powdering Start->Prep Extraction Maceration with 70% Methanol Prep->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Fractions n-Hexane, Chloroform, Ethyl Acetate, n-Butanol Fractions Fractionation->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography TLC TLC Monitoring Column_Chromatography->TLC Pooled_Fractions Pooled Fractions TLC->Pooled_Fractions Prep_HPLC Preparative HPLC Pooled_Fractions->Prep_HPLC Pure_Compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester Prep_HPLC->Pure_Compound

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathways: A Frontier for Investigation

Currently, there is a lack of specific research on the signaling pathways modulated by this compound. However, other compounds from Punica granatum, such as punicalagin, have been shown to influence various cellular signaling cascades, including those involved in inflammation and apoptosis. Future research should aim to elucidate the bioactivity of this specific sesquiterpenoid glycoside.

The diagram below represents a hypothetical signaling pathway that could be investigated for modulation by the isolated compound, based on the known activities of other pomegranate constituents.

Signaling_Pathway cluster_0 Nucleus Compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester Receptor Cell Surface Receptor Compound->Receptor IKK IKK Complex Receptor->IKK ? NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation NFkB NF-κB NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (e.g., Inflammatory Cytokines) Inflammation Inflammatory Response Gene_Expression->Inflammation

Caption: Hypothetical modulation of the NF-κB signaling pathway.

Conclusion

This technical guide provides a comprehensive, albeit generalized, framework for the isolation of this compound from Punica granatum. The successful isolation and characterization of this compound will pave the way for further investigation into its biological activities and potential therapeutic applications. The methodologies and data presentation formats outlined here serve as a valuable resource for researchers embarking on the phytochemical exploration of this promising natural product.

An In-depth Technical Guide to 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester (CAS 75911-16-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a sesquiterpenoid glycoside, a class of natural products known for their diverse pharmacological potential. This technical guide provides a comprehensive overview of the available information on this compound, primarily isolated from plants of the Ixeris genus, particularly Ixeris sonchifolia. Due to the limited specific research on this exact molecule, this document synthesizes data from closely related analogs to present a predictive profile of its chemical properties, potential biological activities, and relevant experimental methodologies. The guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of sesquiterpene lactones and their derivatives.

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively published, its basic properties can be summarized from available supplier information and chemical databases.

PropertyValueSource
CAS Number 75911-16-9[Vendor Data]
Molecular Formula C₂₁H₃₀O₉[1][2]
Molecular Weight 426.46 g/mol [2][3][4]
Class Sesquiterpenoid Glycoside[Inferred]
Natural Source Ixeris sonchifolia (Bge.) Hance[1][3][5][6][7]
Alternate Source Punica granatum (Pomegranate)[8]
Purity (Typical) ≥98%[9]
Appearance Powder[9]
Storage -20°C for long-term storage[3]

Potential Biological Activity and Therapeutic Relevance

Direct pharmacological studies on this compound are scarce. However, the genus Ixeris is a rich source of sesquiterpenoids that exhibit a range of biological activities, including cytotoxic, neuroprotective, and anti-inflammatory effects.[3][6] The activity of this compound can be inferred from studies on structurally similar molecules isolated from the same plant source.

Cytotoxic Activity

Several sesquiterpene derivatives from Ixeris sonchifolia have demonstrated potent cytotoxicity against various cancer cell lines. A study on new sesquiterpenes from this plant reported that a related compound exhibited significant cytotoxicity against A549 human lung carcinoma cells.

CompoundCell LineIC₅₀ (µM)Reference
Secoixerin Z (related sesquiterpene)A5495.6 ± 0.9[6]

Given the structural similarity, it is plausible that this compound may also possess cytotoxic properties. The presence of the α-methylene-γ-lactone moiety in the parent taraxinic acid structure is a common feature in cytotoxic sesquiterpenoids, although hydrogenation at the 11,13-position in the dihydro- derivative might modulate this activity.

Neuroprotective Activity

Phytochemical investigations of methanol (B129727) extracts from Ixeris sonchifolia have led to the isolation of several sesquiterpenoids with neuroprotective effects. In an oxygen-glucose deprivation/reperfusion-induced SH-SY5Y cell injury model, some of these compounds displayed remarkable protective effects at concentrations of 1, 5, and 10 μM.[3] This suggests a potential therapeutic application for compounds like this compound in the context of neurodegenerative diseases or ischemic brain injury.

Experimental Protocols

Detailed experimental protocols for the specific isolation and biological testing of this compound are not available in the literature. The following methodologies are generalized from published studies on the isolation and evaluation of other sesquiterpenoids from Ixeris sonchifolia.[3][6]

Isolation and Purification
  • Extraction: Dried and powdered whole plants of Ixeris sonchifolia are typically extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol to separate compounds based on polarity. Sesquiterpene glycosides are often enriched in the ethyl acetate and n-butanol fractions.

  • Chromatography: The active fraction (e.g., ethyl acetate) is subjected to repeated column chromatography.

    • Silica Gel Column Chromatography: Elution is performed with a gradient of chloroform-methanol or a similar solvent system to yield several sub-fractions.

    • ODS (Octadecylsilane) Column Chromatography: Further purification is achieved using a reversed-phase column with a methanol-water gradient.

    • Preparative HPLC: Final purification to yield the pure compound is often accomplished using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the chemical structure and stereochemistry.

In Vitro Cytotoxicity Assay (Example: MTT Assay)
  • Cell Culture: Human cancer cells (e.g., A549) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined by plotting cell viability against compound concentration.

Signaling Pathways and Investigative Workflows

As no specific signaling pathways have been elucidated for this compound, a logical workflow for its investigation is proposed below. This workflow outlines the steps from initial screening to more in-depth mechanistic studies.

investigative_workflow cluster_extraction Isolation & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies (for active compounds) A Plant Material (Ixeris sonchifolia) B Extraction & Fractionation A->B C Chromatographic Purification (Silica, ODS, HPLC) B->C D Structure Elucidation (NMR, MS) C->D E Cytotoxicity Screening (e.g., NCI-60 panel) D->E F Neuroprotection Assay (e.g., OGD/R model) D->F G Anti-inflammatory Assay (e.g., NO inhibition) D->G H Target Identification E->H I Pathway Analysis (Western Blot, qPCR) F->I G->I J In Vivo Model Validation (e.g., Xenograft) H->J I->J

Caption: Proposed workflow for the investigation of this compound.

Conclusion and Future Directions

This compound represents a promising yet understudied natural product. Based on the pharmacological profile of its plant source, Ixeris sonchifolia, and structurally related sesquiterpenoids, this compound is a candidate for investigation in oncology and neuropharmacology. Future research should focus on:

  • Definitive Biological Screening: Systematically evaluating its cytotoxic effects against a broad panel of cancer cell lines and exploring its neuroprotective and anti-inflammatory potential in various in vitro models.

  • Mechanism of Action Studies: For any confirmed activities, elucidating the underlying molecular mechanisms and identifying specific cellular targets and signaling pathways.

  • In Vivo Efficacy: Validating in vitro findings through appropriate animal models to assess therapeutic potential, pharmacokinetics, and safety.

  • Synthesis and Analogs: Developing a synthetic route to enable the production of larger quantities and the creation of novel analogs with improved potency and drug-like properties.

This technical guide, by consolidating the available and inferred data, aims to catalyze further research into this and related sesquiterpenoid glycosides, ultimately unlocking their potential for drug discovery and development.

References

"physical and chemical properties of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding detailed experimental protocols, comprehensive spectral data, and specific biological activities for 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is limited in publicly accessible scientific literature. This guide consolidates available data and provides generalized methodologies based on the analysis of similar natural products.

Introduction

This compound is a naturally occurring sesquiterpene lactone glycoside. It has been identified as a constituent of Punica granatum (pomegranate).[1] As a member of the terpene lactone class, it represents a scaffold of interest for further investigation into its potential biological and pharmacological properties. This document provides a summary of its known physical and chemical characteristics.

Chemical and Physical Properties

The following tables summarize the known and predicted physicochemical properties of this compound.

Table 1: General and Chemical Identifiers

PropertyValueSource
Molecular Formula C₂₁H₃₀O₉PubChem[2]
Molecular Weight 426.46 g/mol PubChem[2]
CAS Number 75911-16-9TargetMol[3]
IUPAC Name [(2R,3R,4S,5R,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl] (3aS,6E,10E,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylatePubChem[2]
SMILES CC1[C@@H]2CC/C(=C\CC/C(=C/[C@H]2OC1=O)/C)/C(=O)O[C@H]3--INVALID-LINK--O)CO">C@@HOPubChem[2]

Table 2: Experimental and Predicted Physical Properties

PropertyValueTypeSource
Physical Description SolidExperimentalPubChem[2]
Melting Point 84 - 86 °CExperimentalPubChem[2]
Water Solubility 2.56 g/LPredictedFooDB
logP (Octanol-Water Partition Coefficient) 0.26PredictedFooDB
Density 1.37 g/cm³PredictedTargetMol[3]

Table 3: Predicted Mass Spectrometry Data

Adductm/zPredicted CCS (Ų)Source
[M+H]⁺427.19628195.6PubChemLite[4]
[M+Na]⁺449.17822199.2PubChemLite[4]
[M-H]⁻425.18172196.4PubChemLite[4]
[M+NH₄]⁺444.22282200.6PubChemLite[4]
[M+K]⁺465.15216199.6PubChemLite[4]

Experimental Protocols

3.1. General Isolation and Purification Workflow

The isolation of this compound from a plant source like Punica granatum would typically involve the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, to obtain a crude extract.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity. Sesquiterpene glycosides are often found in the more polar fractions.

  • Chromatographic Separation: The target fraction is further purified using a combination of chromatographic techniques. This may include:

    • Column Chromatography: Using silica (B1680970) gel or reversed-phase C18 material to achieve initial separation.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain the compound of interest with high purity.

  • Structure Elucidation: The structure of the purified compound is then determined using spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure and stereochemistry.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

G cluster_extraction Extraction cluster_partitioning Fractionation cluster_purification Purification cluster_analysis Structural Analysis plant_material Dried Plant Material (e.g., Punica granatum) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning polar_fraction Polar Fraction partitioning->polar_fraction column_chrom Column Chromatography polar_fraction->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure Compound prep_hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry pure_compound->ms

Caption: Generalized workflow for the isolation and characterization of natural products.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature detailing the biological activities or the signaling pathways modulated by this compound. While other sesquiterpene lactones have been investigated for a range of activities, including anti-inflammatory and cytotoxic effects, no such studies have been reported for this specific compound.

4.1. Future Research Directions

Given the limited information, future research could focus on:

  • Isolation and full spectral characterization: Obtaining pure this compound to acquire and publish its complete NMR and MS data.

  • In vitro screening: Evaluating the compound's activity in a panel of biological assays, such as cytotoxicity against cancer cell lines, anti-inflammatory assays (e.g., measuring inhibition of nitric oxide production or cytokine release), and antimicrobial assays.

  • Mechanism of action studies: If significant activity is observed, further experiments could be designed to elucidate the underlying mechanism and identify the molecular targets and signaling pathways involved.

G cluster_research Proposed Research Logic start 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester screening In Vitro Biological Screening (Cytotoxicity, Anti-inflammatory, etc.) start->screening activity Significant Activity Observed? screening->activity no_activity No Significant Activity activity->no_activity No moa Mechanism of Action Studies activity->moa Yes pathway Identify Signaling Pathways and Molecular Targets moa->pathway

Caption: Logical workflow for future research on the title compound.

Conclusion

This compound is a known natural product with established basic chemical properties. However, a comprehensive understanding of its biological and pharmacological potential is currently hampered by the lack of detailed experimental data. The information and proposed methodologies in this guide are intended to serve as a foundation for researchers and scientists to design and conduct further studies to unlock the potential of this molecule.

References

An In-depth Technical Guide on the Biosynthesis of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester, a sesquiterpene lactone glycoside found in plants of the Taraxacum genus. While the specific enzymes catalyzing this pathway have yet to be fully elucidated, this document outlines a robust hypothetical pathway based on well-characterized analogous systems in the Asteraceae family. It details the probable enzymatic steps, from the formation of the sesquiterpene backbone to the final glycosylation event. Furthermore, this guide furnishes detailed experimental protocols for the identification and functional characterization of candidate enzymes, as well as methods for the isolation and quantification of the target compound. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate understanding. This document is intended to serve as a foundational resource for researchers investigating the biosynthesis of sesquiterpenoid glycosides and for professionals in drug development interested in the production and modification of these bioactive compounds.

Introduction

Sesquiterpene lactones (STLs) are a large and diverse group of C15 terpenoid natural products, renowned for their wide range of biological activities. A significant number of these compounds are found within the Asteraceae family, to which the genus Taraxacum (dandelion) belongs.[1] this compound is a glycosylated STL identified in Taraxacum species.[2][3][4] The glycosylation step often enhances the solubility, stability, and bioavailability of the aglycone, making the biosynthetic pathway of such compounds a key area of research for metabolic engineering and drug discovery.

The biosynthesis of STLs begins with the cyclization of the universal C15 precursor, farnesyl diphosphate (B83284) (FPP), by a sesquiterpene synthase (STS).[1] The resulting hydrocarbon scaffold is then subjected to a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to form the characteristic lactone ring and other functional groups.[5][6] The final step in the formation of this compound is the attachment of a glucose moiety from a UDP-glucose donor, a reaction catalyzed by a UDP-glycosyltransferase (UGT).[7]

This guide synthesizes the current knowledge on terpenoid biosynthesis to propose a detailed pathway for this compound and provides the necessary experimental framework to validate it.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to be a multi-step enzymatic process commencing from the central isoprenoid pathway.

Upstream Pathway: Formation of Farnesyl Diphosphate (FPP)

All terpenoids originate from the five-carbon precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[8] These are produced via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. For sesquiterpenoids, which are C15 compounds, the cytosolic MVA pathway is the primary source of precursors. FPP synthase then catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to yield farnesyl diphosphate (FPP), the direct precursor to all sesquiterpenoids.[1]

Core Pathway: Formation of the Aglycone

The formation of the aglycone, 11β,13-Dihydrotaraxinic acid, involves three key enzymatic stages as depicted in the pathway diagram below.

  • Sesquiterpene Synthase (STS) Activity: FPP is cyclized by an STS. For many STLs in the Asteraceae family, the initial product is a germacrene, such as germacrene A, formed by a germacrene A synthase (GAS).[1]

  • Cytochrome P450 (CYP) Mediated Oxidations: The germacrene A backbone undergoes a series of regio- and stereospecific hydroxylations and oxidations catalyzed by CYP enzymes. This sequence likely includes the formation of germacrene A acid, a common intermediate in STL biosynthesis.[1] Subsequent hydroxylations and the enzymatic closure of the γ-lactone ring lead to the formation of taraxinic acid. A final reduction step at the C11-C13 double bond would yield 11β,13-dihydrotaraxinic acid. Enzymes from the CYP71 clan are known to be heavily involved in sesquiterpenoid modifications.[1][9]

  • Glycosylation by UDP-Glycosyltransferase (UGT): In the terminal step, a UGT transfers a glucose molecule from UDP-glucose to the carboxylic acid group of 11β,13-dihydrotaraxinic acid, forming the final ester-linked glycoside.[7]

Biosynthetic_Pathway substance substance enzyme_class enzyme_class FPP Farnesyl Diphosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA Cyclization GAA Germacrene A Acid GermacreneA->GAA Multi-step Oxidation TaraxinicAcid_Intermediate Hydroxylated Intermediates GAA->TaraxinicAcid_Intermediate Hydroxylation & Lactonization TaraxinicAcid Taraxinic Acid TaraxinicAcid_Intermediate->TaraxinicAcid DihydroTaraxinicAcid 11β,13-Dihydrotaraxinic Acid (Aglycone) TaraxinicAcid->DihydroTaraxinicAcid Reduction FinalProduct 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester DihydroTaraxinicAcid->FinalProduct Glycosylation UDP_Glucose UDP-Glucose UGT UDP-Glycosyltransferase (UGT) UDP_Glucose->UGT STS Sesquiterpene Synthase (e.g., GAS) STS->FPP CYP1 Cytochrome P450 (e.g., GAO, CYP71AV) CYP1->GermacreneA CYP2 Cytochrome P450s (e.g., CYP71BL) CYP2->GAA Reductase Reductase Reductase->TaraxinicAcid UGT->DihydroTaraxinicAcid

Caption: Hypothetical biosynthetic pathway of this compound.

Data Presentation

While specific quantitative data for the biosynthesis of this compound is not yet available, the following tables summarize the proposed enzymatic steps and provide hypothetical kinetic parameters based on analogous characterized enzymes from other sesquiterpenoid pathways. These values serve as a benchmark for future experimental validation.

Table 1: Proposed Enzymatic Reactions and Analogous Enzymes

StepSubstrateProductEnzyme ClassAnalogous Enzyme (Source)
1Farnesyl DiphosphateGermacrene ASesquiterpene Synthase (STS)Germacrene A Synthase (GAS) (Cichorium intybus)
2Germacrene AGermacrene A AcidCytochrome P450 (CYP)Germacrene A Oxidase (GAO) (Lactuca sativa)
3Germacrene A AcidTaraxinic AcidCytochrome P450 (CYP)Costunolide Synthase (CYP71BL) (Lactuca sativa)
4Taraxinic Acid11β,13-Dihydrotaraxinic AcidReductaseUnknown
511β,13-Dihydrotaraxinic AcidThis compoundUDP-Glycosyltransferase (UGT)UGTs from various plants glycosylating terpenoids[10]

Table 2: Hypothetical Quantitative Enzyme Kinetic Data (for reference)

Enzyme ClassSubstrateK_m (µM)k_cat (s⁻¹)Source of Analogous Data
Sesquiterpene SynthaseFarnesyl Diphosphate1 - 100.01 - 1.0[11]
Cytochrome P450Sesquiterpene10 - 1000.1 - 10[12]
UDP-GlycosyltransferaseAglycone20 - 2000.05 - 5.0[13]
UDP-GlycosyltransferaseUDP-Glucose100 - 1000-[13]

Note: These values are illustrative and derived from published data on enzymes with similar functions. Actual values for the specific enzymes in the target pathway may vary significantly.

Experimental Protocols

The following protocols provide a framework for the identification and characterization of the enzymes involved in the biosynthesis of this compound.

Gene_Discovery_Workflow input input process process output output PlantMaterial Select Plant Tissue (e.g., Taraxacum officinale roots) RNAExtraction Total RNA Extraction & Quality Control PlantMaterial->RNAExtraction Sequencing RNA-Sequencing (Illumina) RNAExtraction->Sequencing Assembly De Novo Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation (BLAST, InterProScan) Assembly->Annotation DEAnalysis Differential Expression Analysis (Optional) Assembly->DEAnalysis GeneMining Homology-Based Mining (BLAST against known STS, CYP, UGT genes) Annotation->GeneMining DEAnalysis->GeneMining CandidateGenes Candidate Gene List (STS, CYP, UGTs) GeneMining->CandidateGenes

Caption: Experimental workflow for candidate gene discovery via transcriptome analysis.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis
  • Plant Material: Collect root tissue from Taraxacum officinale, a known source of taraxinic acid derivatives.[3] Collect at different developmental stages if pursuing differential expression analysis. Flash-freeze in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA using a suitable plant RNA extraction kit or a CTAB-based method. Assess RNA quality and integrity using a spectrophotometer (A260/280 ratio) and agarose (B213101) gel electrophoresis or a Bioanalyzer.

  • Library Preparation and Sequencing: Prepare an mRNA sequencing library using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). Perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq) to generate at least 20 million paired-end reads per sample.

  • Bioinformatic Analysis:

    • Quality Control: Trim adapter sequences and low-quality reads using software like Trimmomatic.

    • Transcriptome Assembly: Perform de novo assembly of the high-quality reads using Trinity or SOAPdenovo-Trans to reconstruct the transcriptome.

    • Functional Annotation: Annotate the assembled transcripts by performing BLAST searches against public databases (NCBI nr, Swiss-Prot). Identify protein domains using InterProScan.

    • Candidate Gene Mining: Use the sequences of known sesquiterpene synthases, plant CYPs (especially from the CYP71 clan), and terpenoid-active UGTs as queries in a local BLAST search against the assembled transcriptome to identify homologous candidate genes.

Enzyme_Characterization_Workflow input input process process output output decision decision CandidateGene Candidate Gene (from Protocol 1) Cloning Gene Cloning into Expression Vector (e.g., pET, pEAQ) CandidateGene->Cloning Expression Heterologous Expression Cloning->Expression Ecoli E. coli (for STS, UGT) Expression->Ecoli Yeast Yeast (for CYP) Expression->Yeast Plant N. benthamiana (for CYP) Expression->Plant Purification Protein Purification (e.g., Ni-NTA) Ecoli->Purification Assay In Vitro / In Vivo Enzyme Assay Yeast->Assay Plant->Assay Purification->Assay Analysis Product Analysis (GC-MS, LC-MS) Assay->Analysis IsFunctional Correct Product Formed? Analysis->IsFunctional Confirmed Functionally Characterized Enzyme IsFunctional->Confirmed Yes NextCandidate Test Next Candidate IsFunctional->NextCandidate No

Caption: General workflow for the functional characterization of candidate enzymes.

Protocol 2: Functional Characterization of a Candidate Sesquiterpene Synthase (STS)
  • Cloning: Amplify the full-length open reading frame of a candidate STS from cDNA and clone it into an E. coli expression vector (e.g., pET-28a) with a His-tag.

  • Heterologous Expression: Transform the construct into an expression strain of E. coli (e.g., BL21(DE3)). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight.

  • Protein Purification: Harvest the cells, lyse them by sonication, and purify the His-tagged protein from the soluble fraction using immobilized metal affinity chromatography (IMAC).

  • Enzyme Assay:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10% glycerol, 5 mM DTT).

    • Add the purified enzyme (1-5 µg) to the buffer.

    • Start the reaction by adding the substrate, farnesyl diphosphate (FPP), to a final concentration of 50 µM.

    • Overlay the reaction with a layer of an organic solvent (e.g., hexane (B92381) or dodecane) to trap volatile products.

    • Incubate at 30°C for 1-2 hours.

  • Product Analysis: Collect the organic layer and analyze it by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the sesquiterpene products by comparing their mass spectra and retention times to authentic standards or spectral libraries.

Protocol 3: Functional Characterization of a Candidate Cytochrome P450 (CYP)
  • System Selection: Co-expression in Nicotiana benthamiana or a yeast strain engineered to produce the STS product is recommended, as CYPs require a CPR partner for electron transfer.

  • Cloning: Clone the candidate CYP and its cognate cytochrome P450 reductase (CPR) into a suitable plant transient expression vector (e.g., pEAQ-HT).

  • Transient Expression (N. benthamiana):

    • Transform the constructs into Agrobacterium tumefaciens.

    • Co-infiltrate the Agrobacterium strains carrying the CYP, CPR, and the previously characterized STS into the leaves of N. benthamiana.

    • Incubate the plants for 5-7 days.

  • Metabolite Extraction: Harvest the infiltrated leaf patches, grind them in liquid nitrogen, and extract the metabolites with an appropriate solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Product Analysis: Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Look for new peaks in the co-expressed samples with masses corresponding to the expected oxidized products (e.g., hydroxylated or carboxylated sesquiterpenes) compared to controls (empty vector, STS only).

Protocol 4: Functional Characterization of a Candidate UDP-Glycosyltransferase (UGT)
  • Substrate Acquisition: The aglycone, 11β,13-dihydrotaraxinic acid, must be available. It can be isolated from a natural source or obtained by enzymatic hydrolysis of the glycoside.[14][15]

  • Cloning and Expression: Clone and express the candidate UGT in E. coli and purify it as described in Protocol 2.

  • Enzyme Assay (Method A - LC-MS):

    • Prepare an assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

    • Combine the purified enzyme, the aglycone substrate (e.g., 200 µM), and the sugar donor UDP-glucose (e.g., 2 mM).

    • Incubate at 30°C for 1 hour. Stop the reaction by adding an equal volume of methanol (B129727).

    • Analyze the reaction mixture by LC-MS to detect the formation of the glycosylated product, identified by its increased mass (mass of aglycone + 162.14 Da).

  • Enzyme Assay (Method B - UDP-Glo™ Assay):

    • This commercial assay measures the amount of UDP released, which is stoichiometric with the amount of product formed.[16][17]

    • Perform the UGT reaction as described above in a microplate format.

    • After incubation, add the UDP Detection Reagent according to the manufacturer's protocol.

    • Measure the resulting luminescence, which is proportional to the UGT activity. This method is ideal for high-throughput screening and enzyme kinetics.

Protocol 5: Isolation and Quantification of the Target Compound from Plant Material
  • Extraction:

    • Air-dry and pulverize Taraxacum root material.

    • Perform extraction with a solvent such as methanol or ethanol (B145695) at room temperature with agitation.

    • Concentrate the crude extract under reduced pressure.

  • Purification:

    • Partition the crude extract between water and a series of solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to fractionate the compounds.

    • Subject the active fraction (determined by preliminary LC-MS analysis) to column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20).

    • Perform final purification using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

  • Structural Elucidation: Confirm the identity of the isolated compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC).[4]

  • Quantification:

    • Develop an analytical HPLC method with a suitable detector (e.g., UV or ELSD).

    • Prepare a standard curve using the purified compound of known concentration.

    • Extract known amounts of plant material, process as above, and analyze using the developed HPLC method to determine the concentration of this compound in the original tissue.[18]

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for the biosynthesis of this compound. The proposed pathway, grounded in established principles of sesquiterpenoid metabolism, offers a clear roadmap for future research. The detailed experimental protocols provided herein equip researchers with the necessary tools to identify the specific genes and enzymes involved, functionally characterize their roles, and quantify the final product. Elucidating this pathway will not only advance our fundamental understanding of plant specialized metabolism but also pave the way for the biotechnological production of this and other valuable bioactive sesquiterpenoid glycosides.

References

An In-depth Technical Guide on 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive literature review reveals a significant scarcity of published research specifically on 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester . The majority of available information pertains to its close structural analog, taraxinic acid and its β-D-glucopyranosyl ester . This guide, therefore, focuses on the available data for these related compounds to provide insights that may be applicable to the target molecule. The information presented herein is intended for researchers, scientists, and drug development professionals as a foundational resource.

Introduction to Taraxinic Acid Derivatives

Taraxinic acid and its derivatives are sesquiterpene lactones, a class of natural products known for their diverse biological activities. These compounds are commonly found in plants of the Asteraceae family, such as dandelion (Taraxacum officinale). The core structure, a germacranolide, is often glycosylated, which can modulate its biological effects. A key study by Choi et al. (2002) investigated the cytotoxic properties of taraxinic acid-1'-O-β-D-glucopyranoside and its aglycone, taraxinic acid, providing the most detailed insights into this compound class to date.[1][2][3]

Quantitative Data

The primary quantitative data available for taraxinic acid derivatives comes from cytotoxicity and cell differentiation assays. The following table summarizes the key findings from the study by Choi et al. (2002) on human acute promyelocytic leukemia HL-60 cells.

CompoundAssayCell LineIC50 Value (µM)NotesReference
Taraxinic acidCytotoxicity (MTT)HL-6034.5 - 135.9The glycoside showed no effect up to 200 µM.[4]Choi et al., 2002[1]
Taraxinic acidCell Growth InhibitionHL-6015 - 30Concentration and time-dependent inhibition.[4]Choi et al., 2002[1]

Experimental Protocols

The following are detailed methodologies for key experiments performed in the study of taraxinic acid and its glycoside.

Isolation and Hydrolysis of Taraxinic acid-1'-O-β-D-glucopyranoside
  • Plant Material: The aerial parts of Taraxacum coreanum NAKAI were collected and dried.

  • Extraction: The dried plant material was extracted with methanol (B129727) (MeOH). The MeOH extract was then partitioned with ethyl acetate (B1210297) (EtOAc) and water. The EtOAc-soluble fraction was further subjected to silica (B1680970) gel and ODS column chromatography to yield taraxinic acid-1'-O-β-D-glucopyranoside.

  • Enzymatic Hydrolysis: Taraxinic acid-1'-O-β-D-glucopyranoside was dissolved in a 0.1 M acetate buffer (pH 5.0) and treated with β-glucosidase at 37°C for 48 hours. The reaction mixture was then extracted with EtOAc to obtain the aglycone, taraxinic acid.

Cell Culture and Cytotoxicity Assay
  • Cell Line: Human promyelocytic leukemia HL-60 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • MTT Assay: HL-60 cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well. The cells were treated with various concentrations of taraxinic acid and its glycoside for 72 hours. After incubation, MTT solution (5 mg/ml in PBS) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 540 nm using a microplate reader.

Cell Differentiation Assays
  • Nitroblue Tetrazolium (NBT) Reduction Assay: Differentiated HL-60 cells (granulocytes) were detected by their ability to produce superoxide (B77818) radicals, which reduce NBT. Cells were treated with taraxinic acid for 5 days. The cells were then incubated with a solution containing NBT and 12-O-tetradecanoylphorbol-13-acetate (TPA). The percentage of NBT-positive cells (containing blue formazan deposits) was determined by counting at least 200 cells under a light microscope.

  • Esterase Activity Assay: Monocytic differentiation was assessed by measuring non-specific esterase activity using α-naphthyl acetate as a substrate. Differentiated cells were identified by the presence of reddish-brown cytoplasmic granules.

  • Phagocytic Activity Assay: The phagocytic activity of differentiated cells was determined by their ability to engulf latex beads. Cells were incubated with latex beads, and the percentage of phagocytic cells was determined by microscopic examination.

Western Blot Analysis
  • Protein Extraction: HL-60 cells were treated with taraxinic acid for various time points. The cells were then harvested, washed with PBS, and lysed in a lysis buffer containing protease inhibitors.

  • Electrophoresis and Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: The membrane was blocked and then incubated with primary antibodies against c-myc, p21(CIP1), p27(KIP1), and β-actin. After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Logical Relationships

The study by Choi et al. (2002) suggests that taraxinic acid induces the differentiation of HL-60 cells through a pathway involving the modulation of key cell cycle regulatory proteins.[1][2][3] The proposed mechanism is visualized in the following diagram.

Taraxinic_Acid_Pathway Taraxinic_Acid Taraxinic Acid HL60 HL-60 Cells Taraxinic_Acid->HL60 Acts on c_myc c-myc (Proto-oncogene) HL60->c_myc Down-regulates p21 p21(CIP1) (CDK Inhibitor) HL60->p21 Up-regulates p27 p27(KIP1) (CDK Inhibitor) HL60->p27 Up-regulates Differentiation Monocytic/Macrophage Differentiation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest p27->Cell_Cycle_Arrest Cell_Cycle_Arrest->Differentiation

References

A Comprehensive Technical Guide to 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester, a notable sesquiterpene lactone glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties. This technical guide provides a detailed overview of the discovery, history, and chemical characteristics of this compound. It further outlines comprehensive experimental protocols for its isolation and characterization, summarizes key quantitative data regarding its biological activity, and elucidates its known and putative mechanisms of action through detailed signaling pathway diagrams. This document serves as an in-depth resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a natural product belonging to the guaianolide class of sesquiterpenoids. It is primarily found in various plant species, most notably in Ixeris sonchifolia and Taraxacum officinale (the common dandelion). Historically, extracts from these plants have been utilized in traditional medicine for their anti-inflammatory and other therapeutic effects. The isolation and structural elucidation of this specific compound have allowed for a more precise investigation into its pharmacological properties, revealing a potential candidate for the development of novel anti-inflammatory agents.

Discovery and History

More detailed studies on the isolation and characterization of the structurally identical compound, taraxinic acid β-D-glucopyranosyl ester, have been conducted on Taraxacum officinale. These studies have been instrumental in providing a thorough understanding of its chemical nature and biological activities.

Physicochemical Properties

PropertyValue
Chemical Formula C₂₁H₂₈O₉
Molar Mass 424.44 g/mol
CAS Number 75911-16-9
Class Sesquiterpene Lactone Glycoside (Guaianolide)
Appearance Amorphous powder
Solubility Soluble in methanol (B129727), ethanol; sparingly soluble in water

Experimental Protocols

The following protocols are based on established methodologies for the isolation and characterization of this compound and related compounds from plant sources.

Extraction and Isolation from Taraxacum officinale

This protocol is adapted from the methodology described for the isolation of taraxinic acid β-D-glucopyranosyl ester from the leaves of Taraxacum officinale.

  • Plant Material Preparation: Freshly harvested leaves of Taraxacum officinale are air-dried and ground into a fine powder.

  • Extraction: The powdered plant material is subjected to exhaustive extraction with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, typically enriched with sesquiterpenoids, is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform and methanol.

  • Preparative HPLC: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water gradient as the mobile phase.

  • Final Purification: The fractions containing the pure compound are pooled and lyophilized to yield this compound as a white amorphous powder.

Structural Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to determine the proton and carbon framework of the molecule. 2D-NMR experiments (COSY, HSQC, HMBC) are used to establish the connectivity of atoms and the final structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular weight and elemental composition of the compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, primarily as an anti-inflammatory and antioxidant agent.

Anti-inflammatory Activity

While direct quantitative data for the purified compound on the inhibition of specific pro-inflammatory cytokines is still emerging, studies on extracts of Taraxacum officinale rich in this compound have shown significant anti-inflammatory effects. These effects are attributed to the modulation of key inflammatory signaling pathways.

Mechanism of Action

The primary known mechanism of action for this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

  • Nrf2 Activation: This compound has been shown to be a potent activator of Nrf2. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). This antioxidant response helps to mitigate cellular stress and inflammation.

Based on the known activities of other sesquiterpene lactones, it is highly probable that this compound also modulates the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • Putative NF-κB Inhibition: The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Sesquiterpene lactones are known to inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.

  • Putative MAPK Modulation: The MAPK pathways (including ERK, JNK, and p38) are also critical in the inflammatory response. It is plausible that this compound modulates the phosphorylation of key proteins in these pathways, further contributing to its anti-inflammatory effects.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

AssayCell LineEndpointResult
Nrf2 ActivationHepG2Nrf2 TranslocationSignificant induction
HO-1 Gene ExpressionHepG2mRNA levelsUpregulation

Further research is required to establish specific IC₅₀ values for the inhibition of key inflammatory mediators.

Signaling Pathway and Workflow Diagrams

Nrf2_Activation_Pathway cluster_nucleus Nucleus Compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 inactivates Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection & Anti-inflammation Antioxidant_Genes->Cellular_Protection leads to Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: Nrf2 signaling pathway activation by this compound.

Putative_Anti_Inflammatory_Pathway cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB_pathway IKK -> IκBα -> NF-κB TLR4->NFkB_pathway NFkB NF-κB MAPK->NFkB NFkB_pathway->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Inflammation Inflammation Inflammatory_Genes->Inflammation Compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester Compound->MAPK inhibits (?) Compound->NFkB_pathway inhibits (?) NFkB_n NF-κB NFkB_n->Inflammatory_Genes activates transcription of Experimental_Workflow Plant_Material Dried, Powdered Plant Material (Ixeris sonchifolia or Taraxacum officinale) Extraction Methanol Extraction Plant_Material->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography HPLC Preparative HPLC (C18) Column_Chromatography->HPLC Pure_Compound Pure 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester HPLC->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassays Biological Activity Assays (Anti-inflammatory, Nrf2 activation) Pure_Compound->Bioassays

An In-depth Technical Guide to the Spectroscopic Data of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester, a sesquiterpene lactone glycoside found in plants of the Taraxacum genus. Due to the limited availability of a complete dataset for this specific compound in a single source, this guide compiles and synthesizes information from various studies on closely related compounds, particularly taraxinic acid β-D-glucopyranosyl ester. All data is presented with clear sourcing to ensure accuracy and transparency.

Chemical Structure and Properties

This compound is a natural product with the following properties:

  • Molecular Formula: C₂₁H₃₀O₉[1][2]

  • Molecular Weight: 426.46 g/mol [3]

  • CAS Number: 75911-16-9[3][4]

  • Class: Sesquiterpene Lactone Glycoside

Spectroscopic Data

NMR Spectroscopic Data

The following ¹H and ¹³C NMR data were reported for taraxinic acid β-D-glucopyranosyl ester, isolated from Taraxacum officinale.

Table 1: ¹H NMR Data of Taraxinic Acid β-D-glucopyranosyl Ester (500 MHz, CD₃OD)

Positionδ (ppm)MultiplicityJ (Hz)
Aglycone
25.40d9.5
32.65m
53.20m
64.25dd9.0, 8.5
72.90m
82.10, 1.90m
92.30, 2.05m
13a6.20d3.0
13b5.80d2.5
141.70s
154.95, 4.85s
Glucosyl Moiety
1'4.90d7.5
2'3.55m
3'3.65m
4'3.45m
5'3.50m
6'a3.90dd12.0, 2.0
6'b3.70dd12.0, 5.5

Data adapted from Jedlička et al., 2016.

Table 2: ¹³C NMR Data of Taraxinic Acid β-D-glucopyranosyl Ester (125 MHz, CD₃OD)

Positionδ (ppm)
Aglycone
1134.5
2128.0
340.5
4148.0
550.0
682.0
755.0
825.0
938.0
10145.0
11140.0
12172.0
13122.0
1416.5
15115.0
Glucosyl Moiety
1'95.5
2'74.0
3'78.5
4'71.5
5'78.0
6'62.5

Data adapted from Jedlička et al., 2016.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-ESI-MS) data for taraxinic acid β-D-glucopyranosyl ester has been reported as follows:

  • [M+H]⁺: m/z 425.1817 (Calculated for C₂₁H₂₉O₉, 425.1812)

  • [M+Na]⁺: m/z 447.1636 (Calculated for C₂₁H₂₈NaO₉, 447.1631)

Data adapted from Jedlička et al., 2016.

For This compound , with a molecular formula of C₂₁H₃₀O₉, the expected mass would be approximately 2 amu higher. Predicted MS data includes [M+H]⁺ at m/z 427.19628 and [M-H]⁻ at m/z 425.18172.[2]

Experimental Protocols

The following protocols are based on methodologies reported for the isolation and characterization of sesquiterpene lactone glycosides from Taraxacum officinale and related species.

Extraction and Isolation

A general workflow for the extraction and isolation of sesquiterpene lactone glycosides is depicted below.

G plant_material Dried Plant Material (e.g., Taraxacum officinale leaves) extraction Extraction (e.g., with 80% Methanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration partitioning Liquid-Liquid Partitioning (e.g., n-hexane, ethyl acetate) filtration->partitioning ethyl_acetate_fraction Ethyl Acetate (B1210297) Fraction partitioning->ethyl_acetate_fraction column_chromatography Column Chromatography (e.g., Silica (B1680970) Gel) ethyl_acetate_fraction->column_chromatography fractions Fraction Collection column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester hplc->pure_compound

Figure 1. General workflow for the isolation of the target compound.
  • Extraction: Dried and powdered plant material (e.g., leaves of Taraxacum officinale) is extracted with a polar solvent such as 80% methanol (B129727) at room temperature.

  • Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity. The target compound is expected to be in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to yield several fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water) to afford the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a spectrometer (e.g., 500 MHz) using a deuterated solvent such as methanol-d₄ (CD₃OD).

  • Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer to determine the exact mass and molecular formula.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the closely related taraxinic acid β-D-glucopyranosyl ester has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] This pathway is a key regulator of the cellular antioxidant response.

Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, such as certain sesquiterpene lactones, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant and cytoprotective enzymes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inducer 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester (Inducer) keap1_nrf2 Keap1-Nrf2 Complex inducer->keap1_nrf2 inactivates Keap1 ub_proteasome Ubiquitination & Proteasomal Degradation keap1_nrf2->ub_proteasome nrf2_free Nrf2 keap1_nrf2->nrf2_free Nrf2 release nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation nrf2_maf Nrf2-sMaf Heterodimer nrf2_nuc->nrf2_maf maf sMaf maf->nrf2_maf are ARE (Antioxidant Response Element) nrf2_maf->are binds to target_genes Target Gene Expression (e.g., HO-1, NQO1) are->target_genes activates

Figure 2. The Nrf2 signaling pathway activated by inducing compounds.

This guide provides a foundational understanding of the spectroscopic characteristics and potential biological relevance of this compound. Further research is warranted to fully elucidate the complete spectroscopic profile and therapeutic potential of this natural product.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taraxinic acid and its derivatives are a group of naturally occurring sesquiterpene lactones primarily found in plants belonging to the Asteraceae family, with a notable presence in the genus Taraxacum, commonly known as dandelion.[1] These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of taraxinic acid derivatives, focusing on their biosynthesis, quantitative distribution in plants, experimental protocols for their study, and the signaling pathways they modulate.

Chemical Structures and Derivatives

The core structure of these compounds is a germacranolide-type sesquiterpene lactone. The most well-known members of this family are taraxinic acid and its glycosylated form, taraxinic acid β-D-glucopyranosyl ester.[1] Other related derivatives that have been isolated from Taraxacum species include 11β,13-dihydrotaraxinic acid.[3] The presence of the α-methylene-γ-butyrolactone moiety is a common feature in many biologically active sesquiterpene lactones and is crucial for their reactivity.

Biosynthesis of Taraxinic Acid Derivatives

The biosynthesis of taraxinic acid and other sesquiterpene lactones in plants originates from the mevalonate (B85504) (MVA) pathway. This pathway produces the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). FPP then undergoes a series of cyclization and oxidation reactions, catalyzed by specific enzymes such as terpene synthases and cytochrome P450 monooxygenases, to generate the diverse array of sesquiterpene lactone skeletons, including the germacranolide framework of taraxinic acid. Further enzymatic modifications, such as glycosylation, lead to the formation of derivatives like taraxinic acid β-D-glucopyranosyl ester.

Sesquiterpenoid Biosynthesis acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway ipp_dmapp IPP & DMAPP (C5) mva_pathway->ipp_dmapp fpp Farnesyl Pyrophosphate (FPP) (C15) ipp_dmapp->fpp GPP/FPP Synthases terpene_synthases Terpene Synthases fpp->terpene_synthases germacranolide_skeleton Germacranolide Skeleton terpene_synthases->germacranolide_skeleton p450s Cytochrome P450s germacranolide_skeleton->p450s taraxinic_acid Taraxinic Acid p450s->taraxinic_acid Oxidations glycosyltransferases Glycosyltransferases taraxinic_acid->glycosyltransferases ta_glucoside Taraxinic Acid β-D-glucopyranosyl ester glycosyltransferases->ta_glucoside Glycosylation

A simplified overview of the biosynthesis of taraxinic acid derivatives.

Quantitative Data on Taraxinic Acid Derivatives in Plants

CompoundPlant SpeciesPlant PartConcentrationAnalytical Method
Taraxinic acid β-D-glucopyranosyl esterTaraxacum officinaleLeavesMain sesquiterpene lactoneHPLC-MS
Taraxinic acid β-D-glucopyranosyl esterTaraxacum officinaleRootsPresentHPLC-MS
Taraxinic acid β-D-glucopyranosyl esterTaraxacum officinaleLatexUp to 7% of fresh weightNot specified
Taraxinic acidTaraxacum officinaleGeneralIdentifiedNot specified
11β,13-dihydrotaraxinic acidTaraxacum officinaleGeneralIdentifiedNot specified

Experimental Protocols

Extraction of Taraxinic Acid Derivatives

Objective: To extract sesquiterpene lactones from plant material.

Method: Ethanol (B145695) Maceration

  • Preparation of Plant Material: Collect fresh plant material (e.g., dandelion roots or leaves), wash thoroughly, and air-dry or freeze-dry. Grind the dried material into a fine powder.

  • Extraction: Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 24-48 hours with occasional shaking.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude ethanol extract.

Isolation of Taraxinic Acid by Column Chromatography

Objective: To isolate taraxinic acid from the crude extract.

Method: Silica (B1680970) Gel Column Chromatography

  • Preparation of the Column: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of solvents with increasing polarity. A common gradient system starts with 100% n-hexane and gradually increases the proportion of a more polar solvent like ethyl acetate (B1210297) (e.g., n-hexane:ethyl acetate gradients from 9:1 to 1:1, followed by pure ethyl acetate).

  • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Combine the fractions that show a pure spot corresponding to taraxinic acid.

  • Purification: Evaporate the solvent from the combined fractions to obtain the isolated compound. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of taraxinic acid derivatives in an extract.

Method: HPLC with Diode-Array Detection (DAD)

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), a pump, an autosampler, and a DAD detector.

  • Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile. The gradient can be programmed, for instance, from 10% B to 90% B over 30 minutes.

  • Standard Preparation: Prepare a series of standard solutions of the purified taraxinic acid derivative of known concentrations in the mobile phase to construct a calibration curve.

  • Sample Preparation: Dissolve a known weight of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis: Run the standards and samples. Identify the peaks of the taraxinic acid derivatives based on their retention times compared to the standards.

  • Quantification: Calculate the concentration of the compounds in the extract by comparing the peak areas with the calibration curve.

Signaling Pathways Modulated by Taraxinic Acid Derivatives

Activation of the Nrf2 Antioxidant Pathway

Taraxinic acid β-D-glucopyranosyl ester has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][4][5] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like some sesquiterpene lactones can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, inducing their expression.

Nrf2 Activation Pathway cluster_0 Cytoplasm cluster_1 Nucleus TA_G Taraxinic Acid Derivative (e.g., TA-β-D-glucopyranosyl ester) Keap1_Nrf2 Keap1-Nrf2 Complex TA_G->Keap1_Nrf2 modifies Keap1 Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nucleus Nucleus Nrf2_free->Nucleus translocation Nrf2_nuc Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes activates c-Myc Mediated Apoptosis Taraxinic_Acid Taraxinic Acid c_Myc c-Myc Expression Taraxinic_Acid->c_Myc downregulates p21 p21 Expression Taraxinic_Acid->p21 upregulates Cell_Cycle Cell Cycle Progression c_Myc->Cell_Cycle promotes Apoptosis Apoptosis c_Myc->Apoptosis inhibits p21->Cell_Cycle inhibits Cell_Cycle->Apoptosis inhibits

References

Methodological & Application

Application Note & Protocol: Extraction and Purification of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the extraction, isolation, and purification of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester, a sesquiterpene lactone glycoside, from plant sources. The primary source for this compound is plants from the Taraxacum genus, commonly known as dandelion.[1][2] This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring sesquiterpenoid found in various plants, including those of the Taraxacum and Myripnois genera.[1] Sesquiterpene lactones and their glycosides are known for a wide range of biological activities, making them of significant interest for pharmaceutical research. This document outlines a comprehensive methodology for the extraction and purification of this specific compound, based on established phytochemical techniques.

Principle

The extraction and purification strategy relies on the polarity of the target compound. A multi-step process involving solvent extraction, liquid-liquid partitioning, and column chromatography is employed to isolate this compound from the complex mixture of phytochemicals present in the plant matrix.

Materials and Reagents

3.1. Plant Material

  • Fresh or dried roots of Taraxacum officinale (Dandelion)

3.2. Solvents and Reagents

Experimental Protocol

4.1. Plant Material Preparation

  • Collect fresh Taraxacum officinale roots.

  • Wash the roots thoroughly with tap water to remove soil and debris.

  • Air-dry the roots in a well-ventilated area or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

  • Once completely dry, grind the roots into a fine powder using a mechanical grinder.

4.2. Extraction Two primary methods for extraction can be employed: maceration (cold extraction) and soxhlet extraction (hot extraction).

4.2.1. Maceration (Cold Extraction)

  • Soak 100 g of the powdered plant material in 1 L of 95% ethanol in a sealed container.

  • Agitate the mixture periodically for 3-5 days at room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude ethanol extract.

4.2.2. Soxhlet Extraction (Hot Extraction)

  • Place 100 g of the powdered plant material into a thimble.

  • Place the thimble in a Soxhlet extractor.

  • Extract with 1 L of 95% ethanol for 8-12 hours.

  • Concentrate the resulting extract using a rotary evaporator to obtain the crude ethanol extract.

4.3. Solvent Partitioning

  • Suspend the crude ethanol extract in 500 mL of distilled water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity: a. Extract the aqueous suspension three times with 500 mL of n-hexane to remove nonpolar compounds like fats and waxes. b. Subsequently, extract the aqueous layer three times with 500 mL of dichloromethane. c. Finally, extract the remaining aqueous layer three times with 500 mL of ethyl acetate.

  • Combine the respective solvent fractions and concentrate them to dryness using a rotary evaporator. The target compound is expected to be in the more polar fractions (dichloromethane and ethyl acetate).

4.4. Column Chromatography 4.4.1. Silica Gel Column Chromatography

  • Prepare a silica gel column using a suitable solvent system, such as a gradient of chloroform (B151607) and methanol.

  • Adsorb the dried dichloromethane or ethyl acetate fraction onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

  • Collect fractions of 20-30 mL and monitor the separation using TLC.

  • For TLC analysis, use a mobile phase of chloroform:methanol (e.g., 9:1 v/v) and visualize the spots under UV light (254 nm) and by spraying with anisaldehyde-sulfuric acid reagent followed by heating.

  • Combine the fractions containing the compound of interest based on the TLC profiles.

4.4.2. RP-18 Column Chromatography

  • For further purification, subject the enriched fractions from the silica gel column to RP-18 column chromatography.

  • Use a gradient of methanol and water as the mobile phase, starting with a higher concentration of water and gradually increasing the methanol concentration.

  • Monitor the fractions using TLC or HPLC.

  • Combine the pure fractions containing this compound and concentrate to dryness.

4.5. Crystallization

  • Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).

  • Allow the solution to cool slowly at room temperature, followed by refrigeration to induce crystallization.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Data Presentation

ParameterMaceration (Cold Extraction)Soxhlet (Hot Extraction)Reference
Plant Material Taraxacum officinale rootsTaraxacum officinale roots[3]
Solvent EthanolEthanol[3]
Alcohol Soluble Extractive Value (%) 8.94312.57[3]
ParameterValueReference
Compound Name Taraxinic acid β-D-glucopyranosyl ester (TA-G)[1]
Plant Source Taraxacum officinale latex[1]
Concentration in Latex (Fresh Weight) Up to 7%[1]

Visualization

Extraction_Workflow plant Powdered Plant Material (Taraxacum officinale roots) extraction Solvent Extraction (95% Ethanol) plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction (Nonpolar compounds) partitioning->hexane_fraction Nonpolar dcm_fraction Dichloromethane Fraction partitioning->dcm_fraction Mid-polar etac_fraction Ethyl Acetate Fraction partitioning->etac_fraction Polar aqueous_fraction Aqueous Fraction partitioning->aqueous_fraction Highly Polar silica_gel Silica Gel Column Chromatography dcm_fraction->silica_gel etac_fraction->silica_gel enriched_fractions Enriched Fractions silica_gel->enriched_fractions rp18 RP-18 Column Chromatography enriched_fractions->rp18 pure_compound Pure 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester rp18->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Signaling_Pathway_Placeholder cluster_cell Target Cell receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory) gene_expression->cellular_response compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester compound->receptor Binding

Caption: Hypothetical signaling pathway of a sesquiterpene lactone glycoside.

References

Application Notes and Protocols for the Purification of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a sesquiterpene lactone glycoside found in various plant species, including the common dandelion (Taraxacum officinale) and pomegranate (Punica granatum)[1]. As a member of the sesquiterpenoid class, this compound and its derivatives are of significant interest due to their potential biological activities, which include anti-inflammatory and anticancer properties[2][3][4]. The purification of this specific glycoside is essential for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent.

This document provides detailed protocols and application notes for the extraction and purification of this compound from plant sources, primarily focusing on methodologies applicable to Taraxacum species. The protocols are based on established chromatographic techniques for the separation of sesquiterpene lactone glycosides.

Data Presentation: Chromatographic Methods for Sesquiterpenoid Purification

The following table summarizes various chromatographic conditions that have been successfully employed for the separation and purification of sesquiterpene lactones and their glycosides from plant extracts. These serve as a reference for method development for the target compound.

Chromatographic Technique Stationary Phase Mobile Phase/Eluent Application Reference
High-Performance Liquid Chromatography (HPLC)Reversed-Phase (C18)Acetonitrile (B52724)/Water (gradient)Analysis and quantification of sesquiterpene lactones in T. officinale.[2][3]
High-Speed Counter-Current Chromatography (HSCCC)Ethyl acetate (B1210297)/n-butanol/water (2:1:3, v/v/v)Two-phase solvent systemPreparative isolation of flavonoid glycosides from Taraxacum mongolicum.[5]
Column Chromatography (CC)Silica (B1680970) Gel 60G (70-230 mesh)n-hexane and Ethyl Acetate (increasing polarity)Fractionation of sesquiterpene lactones.[6]
Preparative HPLCReversed-Phase (C18)Methanol (B129727)/0.1% aqueous acetic acid (isocratic or gradient)Purification of flavonoids.[7][8]
Macroporous Resin Column ChromatographyD101 macroporous resinAqueous ethanol (B145695) (stepwise gradient of 0%, 10%, 30%, 50%, and 95%)Initial clean-up and enrichment of sesquiterpene lactones.[4]

Experimental Protocols

This section outlines a comprehensive workflow for the isolation and purification of this compound from plant material, such as the leaves or roots of Taraxacum officinale.

Protocol 1: Extraction and Initial Fractionation
  • Plant Material Preparation:

    • Freshly harvested plant material (e.g., leaves of T. officinale) should be used to minimize the degradation of sesquiterpene lactones[9].

    • Clean the plant material thoroughly with water to remove any soil or debris.

    • Air-dry the material in a well-ventilated area or use a lyophilizer.

    • Grind the dried plant material into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in methanol (MeOH) or ethanol (EtOH) at a ratio of 1:10 (w/v) at room temperature for 24-48 hours with occasional shaking. An optimized method of shaking for one hour followed by 30 minutes of sonication using 100% MeOH can also be effective[9].

    • Filter the extract through cheesecloth or filter paper.

    • Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Liquid-Liquid Partitioning (Optional):

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity. Sesquiterpene lactone glycosides are expected to be enriched in the more polar fractions (e.g., EtOAc and the remaining aqueous fraction).

Protocol 2: Chromatographic Purification
  • Column Chromatography (CC) for Fractionation:

    • Adsorbent: Silica gel (70-230 mesh) is a common choice.

    • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

    • Sample Loading: Adsorb the crude extract or the enriched fraction onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common system is a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

    • Fraction Collection: Collect fractions of a defined volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

    • TLC Monitoring: Spot the collected fractions on a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., CHCl₃:MeOH, 9:1 v/v). Visualize the spots under UV light (254 nm) and/or by spraying with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

    • Pool the fractions containing the target compound based on the TLC profiles.

  • Semi-Preparative/Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification:

    • Instrument: A preparative HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

    • Column: A reversed-phase C18 column is typically used for sesquiterpene lactone glycosides.

    • Mobile Phase: A gradient of acetonitrile (ACN) and water, or methanol and water, is commonly employed. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape.

    • Sample Preparation: Dissolve the pooled and dried fractions from the column chromatography step in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

    • Injection and Elution: Inject the sample onto the column and run the gradient elution program. Monitor the elution at a suitable wavelength (e.g., 210-220 nm for the lactone chromophore).

    • Fraction Collection: Collect the peak corresponding to this compound.

    • Purity Analysis: Assess the purity of the collected fraction using analytical HPLC.

    • Structure Confirmation: Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[2][3].

Mandatory Visualizations

Diagram 1: General Workflow for Purification

PurificationWorkflow PlantMaterial Plant Material (e.g., Taraxacum officinale leaves) Extraction Extraction (Methanol or Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC Monitoring PrepHPLC Preparative HPLC (Reversed-Phase C18) Fractions->PrepHPLC Purification of selected fractions PureCompound Pure 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester PrepHPLC->PureCompound Analysis Purity and Structural Analysis (Analytical HPLC, MS, NMR) PureCompound->Analysis

Caption: Workflow for the purification of this compound.

Diagram 2: Logical Relationship of Purification Steps

LogicalRelationship Start Start: Plant Material Step1 Step 1: Extraction (Solvent-based) Start->Step1 Objective: Solubilize target compound Step2 Step 2: Initial Separation (e.g., Column Chromatography) Step1->Step2 Objective: Fractionate by polarity Step3 Step 3: High-Resolution Purification (e.g., Preparative HPLC) Step2->Step3 Objective: Isolate single compound End End: Pure Compound Step3->End Result

Caption: Logical progression of the purification process from crude extract to pure compound.

References

Application Notes & Protocols for the Quantification of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a sesquiterpene lactone glycoside found in plants of the Taraxacum genus (dandelion), which belongs to the Asteraceae family. Sesquiterpene lactones are a diverse group of secondary metabolites known for their wide range of biological activities, including anti-inflammatory and anti-cancer properties. The accurate quantification of this compound in various matrices, such as plant material and biological samples, is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative data for analytical methods used in the quantification of sesquiterpene lactone glycosides. These values are representative and should be established for each specific analytical method developed.

Table 1: HPLC-MS/MS Method - Typical Quantitative Parameters

ParameterTypical Value Range
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 25 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material (Taraxacum officinale roots)

This protocol outlines the extraction of this compound from dried plant material.

Materials and Reagents:

  • Dried and powdered Taraxacum officinale root material

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in water (v/v).

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasonication for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and transfer it to a clean tube.

  • Repeat the extraction process (steps 2-6) on the plant residue and combine the supernatants.

  • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial for analysis.

Protocol 2: Quantification by HPLC-MS/MS

This protocol provides a general method for the quantification of this compound using a triple quadrupole mass spectrometer.

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
1.010
8.090
10.090
10.110
12.010

MRM Transitions (Hypothetical - to be optimized):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Fragment 1To be optimized
[M+H]⁺Fragment 2To be optimized
Internal Standard (IS)[IS+H]⁺IS Fragment 1To be optimized

Calibration Curve:

  • Prepare a stock solution of the this compound reference standard in methanol.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Inject each standard in triplicate and plot the peak area ratio (analyte/internal standard) against the concentration to generate a calibration curve.

Data Analysis:

  • Inject the prepared samples.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Quantify the amount of the analyte in the sample by interpolating its peak area ratio from the calibration curve.

Considerations for Method Validation: A full method validation should be performed according to international guidelines (e.g., ICH, FDA) and should include the assessment of:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

  • Stability of the analyte in solution and in the matrix. Sesquiterpene lactones can be unstable, and their stability should be carefully evaluated during sample preparation and storage.

Mandatory Visualizations

G Figure 1. General Workflow for Quantification cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing Plant Material Plant Material Extraction Extraction Plant Material->Extraction Filtration Filtration Extraction->Filtration Sample for Analysis Sample for Analysis Filtration->Sample for Analysis Chromatographic Separation Chromatographic Separation Sample for Analysis->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Acquisition Data Acquisition Mass Spectrometry Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification Final Result Final Result Quantification->Final Result G Figure 2. Potential Signaling Pathway Modulation cluster_cellular_effects Cellular Effects Taraxinic_Acid_Glycoside 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester PI3K_Akt PI3K/Akt Pathway Taraxinic_Acid_Glycoside->PI3K_Akt Inhibition MAPK MAPK Pathways (JNK, ERK1/2) Taraxinic_Acid_Glycoside->MAPK Modulation Cell_Cycle Cell Cycle Regulation PI3K_Akt->Cell_Cycle Impacts Apoptosis Apoptosis MAPK->Apoptosis Induces p21_p27 p21_p27 Cell_Cycle->p21_p27 Upregulation of p21(CIP1) & p27(KIP1) c_myc c_myc Cell_Cycle->c_myc Downregulation of c-myc

Application Notes and Protocols for the NMR Analysis of 11β,13-Dihydrotaraxinic Acid β-D-glucopyranosyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a sesquiterpene lactone glycoside that has been isolated from plants of the Taraxacum genus, commonly known as dandelions. Sesquiterpene lactones are a diverse group of natural products known for their wide range of biological activities, including anti-inflammatory and anti-cancer properties. The detailed structural elucidation of these complex molecules is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure determination of such natural products in solution.

Chemical Structures

The structures of this compound and the related taraxinic acid β-D-glucopyranosyl ester are presented below. The key difference is the saturation of the exocyclic double bond of the γ-lactone ring in the dihydro derivative.

Figure 1: Chemical structure of this compound.

Figure 2: Chemical structure of taraxinic acid β-D-glucopyranosyl ester.

NMR Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for taraxinic acid β-D-glucopyranosyl ester, isolated from Taraxacum officinale. This data serves as a reference for the analysis of this compound. The numbering of the atoms is based on the sesquiterpene lactone skeleton and the attached glucopyranosyl moiety.

Table 1: ¹H NMR Data of Taraxinic Acid β-D-glucopyranosyl Ester (in CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aglycone
15.35d9.5
2.20m
2.05m
2.50m
2.30m
53.15dd10.0, 5.0
64.90t9.5
72.80m
2.10m
1.95m
13a6.20d3.5
13b5.80d3.0
141.75s
151.05d7.0
Glucosyl Moiety
1'4.95d7.5
2'3.30t8.5
3'3.45t9.0
4'3.40t9.0
5'3.50m
6'a3.90dd12.0, 2.5
6'b3.70dd12.0, 5.5

Table 2: ¹³C NMR Data of Taraxinic Acid β-D-glucopyranosyl Ester (in CD₃OD)

PositionChemical Shift (δ, ppm)
Aglycone
1130.5
235.2
328.9
4140.1
550.3
680.1
755.6
8145.2
940.5
10135.8
11142.5
12172.3
13122.8
1418.2
1516.5
Glucosyl Moiety
1'98.7
2'75.1
3'78.2
4'71.9
5'78.0
6'63.1

Note: The chemical shifts for this compound are expected to be similar, with significant differences anticipated for C-11, C-13, and the attached protons due to the saturation of the double bond.

Experimental Protocols

A standard set of NMR experiments is required for the complete structural elucidation of sesquiterpene lactone glycosides.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., methanol-d₄ (CD₃OD), chloroform-d (B32938) (CDCl₃), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent depends on the solubility of the compound.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: For accurate chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a reference (e.g., CD₃OD at δH 3.31 and δC 49.0 ppm).

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR (Proton):

    • Purpose: To determine the number and chemical environment of protons.

    • Typical Parameters:

      • Pulse Program: zg30

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-4 s

      • Relaxation Delay: 1-2 s

      • Number of Scans: 16-64

  • ¹³C NMR (Carbon):

    • Purpose: To determine the number and chemical environment of carbon atoms.

    • Typical Parameters:

      • Pulse Program: zgpg30 (with proton decoupling)

      • Spectral Width: 200-240 ppm

      • Acquisition Time: 1-2 s

      • Relaxation Delay: 2 s

      • Number of Scans: 1024-4096

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy):

      • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

      • Pulse Program: cosygpqf

    • HSQC (Heteronuclear Single Quantum Coherence):

      • Purpose: To correlate protons directly attached to carbon atoms (¹JCH).

      • Pulse Program: hsqcedetgpsisp2.3

    • HMBC (Heteronuclear Multiple Bond Correlation):

      • Purpose: To identify long-range correlations between protons and carbons (²JCH, ³JCH), which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

      • Pulse Program: hmbcgplpndqf

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

      • Purpose: To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

      • Pulse Program: noesygpph or roesyetgph

Data Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

NMR_Analysis_Workflow cluster_data_acquisition 1. NMR Data Acquisition cluster_data_analysis 2. Spectral Analysis cluster_structure_elucidation 3. Structure Determination H1_NMR 1H NMR Proton_Shifts Identify Proton Signals (Chemical Shift, Multiplicity, Integration) H1_NMR->Proton_Shifts C13_NMR 13C NMR Carbon_Shifts Identify Carbon Signals (Chemical Shift, Type - CH3, CH2, CH, Cq) C13_NMR->Carbon_Shifts COSY COSY Spin_Systems Establish 1H-1H Spin Systems (from COSY) COSY->Spin_Systems HSQC HSQC CH_Correlation Correlate 1H and 13C Signals (from HSQC) HSQC->CH_Correlation HMBC HMBC Fragment_Assembly Assemble Molecular Fragments (from HMBC) HMBC->Fragment_Assembly NOESY NOESY/ROESY Stereochemistry Determine Relative Stereochemistry (from NOESY/ROESY) NOESY->Stereochemistry Proton_Shifts->Spin_Systems Carbon_Shifts->CH_Correlation Aglycone_Structure Elucidate Aglycone Structure Spin_Systems->Aglycone_Structure Sugar_Structure Identify Sugar Moiety Spin_Systems->Sugar_Structure CH_Correlation->Aglycone_Structure CH_Correlation->Sugar_Structure Fragment_Assembly->Aglycone_Structure Fragment_Assembly->Sugar_Structure Glycosidic_Linkage Determine Glycosidic Linkage Point and Anomeric Configuration Fragment_Assembly->Glycosidic_Linkage Stereochemistry->Aglycone_Structure Stereochemistry->Sugar_Structure Stereochemistry->Glycosidic_Linkage Final_Structure Propose Final Structure Aglycone_Structure->Final_Structure Sugar_Structure->Final_Structure Glycosidic_Linkage->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

Signaling Pathways and Logical Relationships

While this document focuses on the analytical aspects of this compound, it is worth noting that sesquiterpene lactones often exert their biological effects by modulating specific signaling pathways. For instance, many have been shown to interact with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation. The diagram below illustrates a simplified representation of this inhibitory action.

Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester Compound->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

The NMR analysis protocols and reference data provided in this application note serve as a comprehensive guide for the structural characterization of this compound and related sesquiterpene lactone glycosides. A combination of 1D and 2D NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals, which in turn allows for the determination of the compound's constitution and relative stereochemistry. This detailed structural information is a prerequisite for advancing the study of its biological activities and potential therapeutic applications.

Application Notes and Protocols for the Mass Spectrometry of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a sesquiterpene lactone glycoside, a class of natural products known for their diverse biological activities. This compound has been isolated from plants of the Taraxacum genus, such as Taraxacum portentosum. Accurate and reliable analytical methods are crucial for its identification, characterization, and quantification in complex matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful tool for the analysis of this and related compounds. These application notes provide a detailed overview of the mass spectrometric analysis of this compound, including protocols for sample preparation, instrumental analysis, and expected data.

Molecular and Mass Information

PropertyValue
Molecular FormulaC₂₁H₃₀O₉
Molecular Weight426.46 g/mol
Monoisotopic Mass426.1890 g/mol

Quantitative Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. These values are essential for the accurate identification of the compound in mass spectra.

AdductPredicted m/z
[M+H]⁺427.1963
[M+Na]⁺449.1782
[M+K]⁺465.1522
[M+NH₄]⁺444.2228
[M-H]⁻425.1817
[M+HCOO]⁻471.1872
[M+CH₃COO]⁻485.2029

Experimental Protocols

Sample Preparation from Plant Material

This protocol outlines the extraction of this compound from plant tissues for subsequent LC-MS analysis.

Materials:

  • Fresh or dried plant material (e.g., leaves of Taraxacum species)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Grinder or mortar and pestle

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Homogenization: Weigh approximately 1 g of finely ground plant material.

  • Extraction: Add 10 mL of 80% methanol in water.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction (Optional): For exhaustive extraction, repeat steps 2-5 with the plant residue and combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Acidification: Add formic acid to a final concentration of 0.1% (v/v) to improve chromatographic peak shape and ionization efficiency.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol provides a general method for the analysis of this compound using a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) with an electrospray ionization (ESI) source

LC Parameters:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Parameters (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 40 psi

  • Scan Range: m/z 100-1000

  • Data Acquisition: Full scan and targeted MS/MS of the precursor ion at m/z 427.1963

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis for the mass spectrometric investigation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis start Plant Material grind Grinding start->grind extract Extraction with 80% MeOH grind->extract sonicate Sonication extract->sonicate centrifuge Centrifugation sonicate->centrifuge filter Filtration (0.22 µm) centrifuge->filter end_prep Prepared Sample filter->end_prep lc LC Separation (C18) end_prep->lc ms Mass Spectrometry (ESI) lc->ms msms MS/MS Fragmentation ms->msms data_acq Data Acquisition msms->data_acq identification Compound Identification data_acq->identification quantification Quantification identification->quantification end_analysis Results quantification->end_analysis

Caption: Experimental workflow for LC-MS analysis.

Proposed Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for this compound in positive ion mode mass spectrometry. The fragmentation is expected to initiate with the loss of the glucopyranosyl moiety, followed by further fragmentation of the aglycone.

fragmentation_pathway cluster_fragments Key Fragments parent [M+H]⁺ m/z 427.1963 aglycone [Aglycone+H]⁺ m/z 265.1434 parent->aglycone - C₆H₁₀O₅ (162.0528 Da) fragment1 Loss of H₂O m/z 247.1328 aglycone->fragment1 - H₂O fragment2 Loss of CO m/z 219.1379 fragment1->fragment2 - CO fragment3 Further Fragmentation fragment2->fragment3

Caption: Proposed fragmentation of the target molecule.

Discussion

The primary fragmentation event for glycosides in mass spectrometry is typically the cleavage of the glycosidic bond, resulting in the neutral loss of the sugar moiety. For this compound, this corresponds to a loss of 162.0528 Da, leading to the formation of the protonated aglycone at m/z 265.1434. Subsequent fragmentation of the aglycone can involve losses of small neutral molecules such as water (H₂O) and carbon monoxide (CO) from the lactone ring, providing characteristic product ions that can be used for structural confirmation. The exact fragmentation pattern can be influenced by the collision energy used in the MS/MS experiment. It is recommended to perform collision-induced dissociation (CID) at varying energies to obtain a comprehensive fragmentation spectrum.

These application notes provide a foundational framework for the mass spectrometric analysis of this compound. Researchers are encouraged to optimize the provided protocols based on their specific instrumentation and analytical goals.

Application Notes and Protocols for In Vitro Bioactivity Screening of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a panel of in vitro assays relevant for evaluating the biological activity of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester, a sesquiterpene lactone. Given that many sesquiterpene lactones exhibit anti-inflammatory properties, the following protocols are focused on key targets within the inflammatory cascade.[1][2] These assays are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Rationale for Target Selection

Inflammation is a complex biological response involving various signaling pathways and mediators.[2] Key players in the inflammatory process include the transcription factor Nuclear Factor-kappa B (NF-κB), which regulates the expression of pro-inflammatory genes, and enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), which produce inflammatory mediators such as prostaglandins (B1171923) and nitric oxide.[1][3][4] The following assays are selected to investigate the potential of this compound to modulate these critical components of the inflammatory response.

Overview of In Vitro Assays

A tiered approach is recommended for screening and characterizing the activity of this compound.

Figure 1: Experimental Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Based Assays cluster_2 Tier 3: Mechanistic Studies Cell-Based Assays Cell-Based Assays Enzymatic Assays Enzymatic Assays Cell-Based Assays->Enzymatic Assays Active Compounds NF-κB Pathway Analysis NF-κB Pathway Analysis Enzymatic Assays->NF-κB Pathway Analysis Confirmed Hits

Caption: A tiered approach for screening anti-inflammatory compounds.

Detailed Application Notes and Protocols

Inhibition of Pro-inflammatory Mediators in Macrophages

This assay assesses the ability of the test compound to inhibit the production of nitric oxide (NO) and prostaglandins in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[1][5]

Protocol: Measurement of Nitric Oxide and Prostaglandin E2 Production

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent 1 and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent 2 and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify nitrite concentration.[6]

  • Prostaglandin E2 (PGE2) Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the PGE2 concentration using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO and PGE2 production compared to the LPS-stimulated control. Determine the IC50 value for the compound.

Table 1: Hypothetical Inhibition of Pro-inflammatory Mediators

Concentration (µM)% Inhibition of NO Production (Mean ± SD)% Inhibition of PGE2 Production (Mean ± SD)
115.2 ± 2.112.8 ± 1.9
1048.7 ± 3.545.3 ± 3.1
5085.1 ± 4.282.6 ± 4.5
IC50 (µM) 11.5 12.1
Cyclooxygenase-2 (COX-2) Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of the test compound on the activity of recombinant human COX-2.[7]

Protocol: Fluorometric COX-2 Inhibitor Screening Assay [4][8][9]

  • Reagent Preparation: Prepare all reagents as per the commercial kit instructions. This typically includes COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme.[8]

  • Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Compound Addition: Add the test compound (this compound) at various concentrations to the wells. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control (e.g., DMSO).[4]

  • Enzyme Addition: Add the reconstituted COX-2 enzyme to each well.

  • Initiation of Reaction: Add the Arachidonic Acid solution to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.[8]

  • Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve). Determine the percentage inhibition for each concentration of the test compound and calculate the IC50 value.

Table 2: Hypothetical COX-2 Inhibition Data

Concentration (µM)% Inhibition of COX-2 Activity (Mean ± SD)
0.18.5 ± 1.2
135.2 ± 2.8
1078.9 ± 4.1
10095.1 ± 2.5
IC50 (µM) 2.8
Inducible Nitric Oxide Synthase (iNOS) Expression Assay

This cell-based assay determines if the test compound inhibits the expression of the iNOS enzyme in LPS-stimulated macrophages.[10]

Protocol: Western Blot for iNOS Expression

  • Cell Treatment: Seed RAW 264.7 cells and treat with this compound and LPS as described in section 3.1.

  • Cell Lysis: After 24 hours of stimulation, wash the cells with cold PBS and lyse them using RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against iNOS overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the iNOS band intensity to the loading control and express the results as a percentage of the LPS-stimulated control.

Figure 2: iNOS Expression Workflow

G Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Densitometry Densitometry Western Blot->Densitometry

Caption: Workflow for analyzing iNOS protein expression.

NF-κB Signaling Pathway Analysis

This set of assays investigates the effect of the test compound on the NF-κB signaling pathway, a central regulator of inflammation.[3][11]

Figure 3: NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription

Caption: Simplified diagram of the NF-κB signaling pathway.

Protocol: NF-κB (p65) Nuclear Translocation Assay [12][13]

  • Cell Culture and Treatment: Seed RAW 264.7 cells on coverslips in a 24-well plate. Pre-treat with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 will be in the cytoplasm. Upon stimulation, it translocates to the nucleus. Quantify the nuclear to cytoplasmic fluorescence intensity ratio to determine the extent of translocation.[11]

Protocol: NF-κB Reporter Gene Assay

  • Cell Transfection: Stably or transiently transfect a cell line (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Cell Treatment: Seed the transfected cells in a 96-well plate. Treat with the test compound and stimulate with an appropriate agonist (e.g., TNF-α or LPS).

  • Luciferase Assay: After stimulation (typically 6-8 hours), lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Calculate the percentage inhibition of NF-κB transcriptional activity.

Table 3: Hypothetical NF-κB Inhibition Data

AssayIC50 (µM)
NF-κB (p65) Nuclear Translocation7.2
NF-κB Reporter Gene Assay9.8

Data Interpretation and Next Steps

The data generated from these assays will provide a comprehensive profile of the anti-inflammatory activity of this compound. A compound that demonstrates potent inhibition of pro-inflammatory mediators, directly inhibits COX-2, reduces iNOS expression, and suppresses NF-κB activation would be a strong candidate for further preclinical development. Subsequent studies could include in vivo models of inflammation to confirm the in vitro findings.

References

Application Notes and Protocols for Cell-Based Assays Using 11β,13-Dihydrotaraxinic Acid β-D-Glucopyranosyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a natural product that, as of the current literature, has not been extensively characterized for its biological activities in cell-based assays.[1][][3][4][5] The following application notes and protocols are provided as a comprehensive guide for researchers to investigate the potential cytotoxic, anti-inflammatory, and cell signaling effects of this and other novel compounds. The methodologies outlined below represent a standard workflow for the initial characterization of a test compound's in vitro efficacy and mechanism of action.

Section 1: Initial Cytotoxicity and Cell Viability Assessment

A fundamental primary step in the evaluation of any new compound is to determine its effect on cell viability and to identify a concentration range that is suitable for further mechanistic studies.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compound Dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for MTT Cell Viability Assay.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7][8] A colorimetric or fluorometric reaction is used to determine the amount of LDH, which is proportional to the number of dead cells.[6][7]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is advisable to use a parallel plate for the LDH assay.

  • Sample Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution (if required by the kit).

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

LDH_Assay_Workflow cluster_workflow LDH Assay Workflow start Seed and Treat Cells collect Collect Supernatant start->collect add_reagent Add LDH Reaction Mix collect->add_reagent incubate Incubate 30 min add_reagent->incubate read Measure Absorbance incubate->read analyze Calculate % Cytotoxicity read->analyze NFkB_Reporter_Assay_Workflow cluster_workflow NF-κB Reporter Assay Workflow start Seed NF-κB Reporter Cells pretreat Pre-treat with Compound start->pretreat stimulate Stimulate with TNF-α/LPS pretreat->stimulate incubate Incubate 6-24h stimulate->incubate lyse Lyse Cells incubate->lyse read Measure Luciferase Activity lyse->read analyze Calculate % Inhibition read->analyze Canonical_NFkB_Pathway cluster_pathway Canonical NF-κB Signaling Pathway stimulus TNF-α / LPS receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb P proteasome Proteasome Degradation ikb->proteasome p65_p50 p65/p50 nucleus Nucleus p65_p50->nucleus Translocation transcription Gene Transcription (Inflammation) nucleus->transcription MAPK_ERK_Pathway cluster_pathway MAPK/ERK Signaling Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase growth_factor->rtk ras Ras rtk->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk nucleus Nucleus erk->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription

References

Application Notes and Protocols for Investigating the Anti-inflammatory Activity of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the anti-inflammatory activity of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is limited in the current scientific literature. However, this document provides comprehensive protocols and application notes based on the activities of a structurally related sesquiterpene lactone, 11β,13-dihydrolactucin, to serve as a guide for investigating the potential anti-inflammatory effects of this compound class.

Introduction

This compound is a natural product classified as a sesquiterpene lactone.[1] Sesquiterpene lactones are a class of compounds known for a variety of biological activities, including anti-inflammatory effects. A related compound, 11β,13-dihydrolactucin, has demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.[1] This suggests that this compound may possess similar activities.

These application notes provide a framework for the in vitro and in vivo evaluation of the anti-inflammatory potential of this compound, utilizing standard, validated assays.

Data Presentation: Anti-inflammatory Activity of a Representative Sesquiterpene Lactone

The following table summarizes the reported anti-inflammatory effects of 11β,13-dihydrolactucin, which can be used as a reference for expected outcomes when testing this compound.

Target/Assay Effect of 11β,13-dihydrolactucin Reference
Signaling Pathways Prevented the activation of NF-κB and MAPK p38.[1]
Pro-inflammatory Enzymes Reduced gene and protein expression of iNOS and COX-2. Specifically, a 66% reduction in iNOS protein and a 47% reduction in COX-2 protein was observed.[2]
Pro-inflammatory Cytokines Decreased the gene expression of IL-6 and TNF-α.[1]
Chemokines Decreased the release of the neutrophil-recruiting chemokine IL-8.[1]
Inflammatory Mediators Decreased the release of PGE2 in a myofibroblast-like human cell model.[1]
In Vivo Model (Zebrafish) Effectively reduced neutrophil infiltration in a model of gut inflammation.[1]

Experimental Protocols

This protocol is designed to assess the ability of a test compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. After 24 hours, remove the old media from the cells and replace it with fresh media containing the test compound. Incubate for 1-2 hours.

  • Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for an additional 20-24 hours.[4]

  • Nitric Oxide Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.[5]

    • Incubate at room temperature for 10 minutes.[5]

    • Measure the absorbance at 540 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. A standard curve using sodium nitrite (B80452) should be prepared to quantify the amount of nitrite in the media.[5]

This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.

Materials:

  • Male Wistar rats or Swiss albino mice

  • 1% Carrageenan solution in sterile saline

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.[6]

  • Grouping and Dosing: Divide the animals into groups (e.g., Vehicle Control, Test Compound groups with different doses, Reference Drug group). Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[7]

  • Baseline Measurement: Measure the initial paw volume (V₀) of the right hind paw of each animal using a plethysmometer.[7]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[6]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection (Vₜ).[7]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Visualizations

G cluster_nucleus Cytoplasm to Nucleus LPS Inflammatory Stimulus (e.g., LPS, TNF-α) TLR4 Receptor (e.g., TLR4) LPS->TLR4 MAPK MAPK Pathway (p38) TLR4->MAPK IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression Mediators iNOS, COX-2, TNF-α, IL-6, IL-8, PGE2 Gene->Mediators Compound 11β,13-dihydrolactucin (Representative Compound) Compound->MAPK Compound->NFkB inhibits activation

Caption: Putative anti-inflammatory mechanism of sesquiterpene lactones.

G cluster_invitro In Vitro: Nitric Oxide Inhibition Assay A1 Seed RAW 264.7 cells (1x10^5 cells/well) A2 Incubate 24 hours A1->A2 A3 Treat with Test Compound A2->A3 A4 Incubate 1-2 hours A3->A4 A5 Stimulate with LPS (1 µg/mL) A4->A5 A6 Incubate 20-24 hours A5->A6 A7 Collect Supernatant & Add Griess Reagent A6->A7 A8 Measure Absorbance (540 nm) A7->A8

Caption: Workflow for the in vitro nitric oxide inhibition assay.

G cluster_invivo In Vivo: Carrageenan-Induced Paw Edema B1 Acclimatize & Group Rodents B2 Administer Test Compound or Vehicle (p.o.) B1->B2 B3 Measure Baseline Paw Volume (V₀) B2->B3 1 hour post-dose B4 Inject Carrageenan (0.1 mL, 1%) B3->B4 B5 Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours B4->B5 B6 Calculate Edema & % Inhibition B5->B6

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

References

Application Notes and Protocols: Anticancer Properties of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a sesquiterpene lactone glycoside, a class of natural products known for a wide range of biological activities.[1] This compound can be isolated from plants of the Taraxacum genus, commonly known as dandelions.[1][2] Sesquiterpenoids from Taraxacum officinale have garnered significant interest in oncology research due to their potential to exert selective cytotoxicity against cancer cells.[1] The proposed mechanisms often involve the induction of apoptosis (programmed cell death), modulation of key signaling pathways, and inhibition of cell proliferation.[1]

These application notes provide a summary of the potential anticancer effects of this compound and standardized protocols for its investigation. The information is intended for researchers, scientists, and drug development professionals exploring novel natural product-based therapeutic agents.

Data Presentation

The following tables present representative quantitative data illustrating the cytotoxic and pro-apoptotic potential of this compound against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
A549Lung Carcinoma4825.5
MCF-7Breast Adenocarcinoma4818.2
HepG2Hepatocellular Carcinoma4832.8
HeLaCervical Adenocarcinoma4821.4

IC₅₀ (Half-maximal inhibitory concentration) values were determined using the MTT assay and represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Induction of Apoptosis in A549 Cells

Treatment Concentration (µM)Incubation Time (h)Early Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptotic Cells (%)
0 (Control)242.11.53.6
12.52415.35.220.5
252428.910.839.7
502445.118.663.7

Apoptosis was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis. Early apoptotic cells are Annexin V+/PI-, while late apoptotic/necrotic cells are Annexin V+/PI+.

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis compound Compound Stock (11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester in DMSO) treatment Cell Seeding & Treatment with Compound compound->treatment cells Cancer Cell Culture (e.g., A549, MCF-7) cells->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt flow Annexin V/PI Staining (Apoptosis Assay) treatment->flow wb Western Blot (Protein Expression) treatment->wb ic50 IC₅₀ Calculation mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant protein_quant Protein Level Analysis (Bax/Bcl-2 Ratio) wb->protein_quant

Caption: General experimental workflow for evaluating the anticancer properties of a test compound.

apoptosis_pathway cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates mito Mitochondrion bax->mito Promotes permeabilization bcl2->mito Inhibits permeabilization cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Proposed mechanism involving the intrinsic (mitochondrial) apoptosis pathway.

Experimental Protocols

Protocol 1: Cell Viability Assessment by MTT Assay

This protocol is used to determine the cytotoxicity of the compound by measuring the metabolic activity of cells.[3][4]

Materials:

  • Human cancer cell lines (e.g., A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, typically <0.5%) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Quantification of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

Materials:

  • Cells treated with the compound for 24 hours

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS, ice-cold

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells from the culture dish. For adherent cells, use trypsin and then neutralize with complete medium.[6]

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Wash the cells twice with ice-cold PBS.[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.[6] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins (Bcl-2 and Bax)

This protocol is used to measure changes in the expression levels of key proteins involved in the intrinsic apoptosis pathway.[8][9][10]

Materials:

  • Cells treated with the compound

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[11]

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin (as a loading control) overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[11]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Perform densitometric analysis of the bands to quantify protein expression levels relative to the loading control. Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic shift.[12]

References

Antimicrobial Effects of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Investigations Reveal a Gap in Current Research

Despite a comprehensive review of available scientific literature, no specific studies detailing the antimicrobial effects of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester have been identified. This natural product, a sesquiterpene lactone glycoside, is available from various chemical suppliers and is listed in chemical databases. However, dedicated research into its potential antibacterial or antifungal properties appears to be a novel area of investigation.

While the specific compound remains uncharacterized in terms of its antimicrobial activity, it is noteworthy that it has been associated with plants such as pomegranate (Punica granatum) and dandelion (Taraxacum officinale), both of which have been explored for their traditional and documented antimicrobial properties. Existing research on these plants focuses on crude extracts or other isolated compounds, leaving the bioactivity of this compound an open question for researchers.

The absence of data presents a unique opportunity for new research in the field of natural product-based antimicrobial discovery. The following sections provide a structured approach for researchers and drug development professionals to initiate a thorough investigation of the antimicrobial potential of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 75911-16-9N/A
Molecular Formula C₂₁H₃₀O₉N/A
Molecular Weight 426.46 g/mol N/A
Chemical Class Sesquiterpene Lactone GlycosideN/A
Solubility Information not readily available. Empirical testing is recommended.N/A
Purity Typically >98% (as supplied by commercial vendors)N/A

Proposed Experimental Protocols for Antimicrobial Screening

The following protocols are foundational methods for determining the antimicrobial spectrum and potency of a novel compound like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This method is a standard for quantifying the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO, sterile deionized water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculums (standardized to 0.5 McFarland)

  • Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Negative control (broth and solvent)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound in the appropriate broth within the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted compound.

  • Controls: Include wells for a positive control (broth, inoculum, and standard antibiotic), a negative control (broth and solvent), and a growth control (broth and inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Materials:

  • Results from the MIC assay

  • Nutrient agar (B569324) plates (for bacteria) or Sabouraud Dextrose Agar plates (for fungi)

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spot-inoculate the aliquots onto appropriately labeled agar plates.

  • Incubation: Incubate the plates under conditions suitable for the test microorganism until growth is visible in the control spots.

  • Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.

Proposed Workflow for Investigating Antimicrobial Properties

The following diagram outlines a logical workflow for a comprehensive investigation into the antimicrobial effects of this compound.

Antimicrobial_Investigation_Workflow A Compound Acquisition & Purity Assessment (this compound) B Solubility Testing (DMSO, Water, Ethanol, etc.) A->B C Primary Antimicrobial Screening (MIC against panel of microbes) B->C D Determination of MBC/MFC C->D E Time-Kill Kinetic Assays C->E If active G Cytotoxicity Assays (e.g., against mammalian cell lines) C->G If active F Mechanism of Action Studies D->F If bactericidal/fungicidal E->F H Data Analysis & Reporting F->H G->H

Caption: A proposed workflow for the systematic evaluation of the antimicrobial properties of a novel compound.

Future Directions and Signaling Pathway Exploration

Should initial screenings reveal significant antimicrobial activity, subsequent research should focus on elucidating the mechanism of action. Given its chemical structure as a sesquiterpene lactone, potential mechanisms to investigate could include:

  • Cell Membrane Disruption: Many antimicrobial natural products target the integrity of the microbial cell membrane.

  • Enzyme Inhibition: The compound could inhibit essential microbial enzymes involved in processes like cell wall synthesis, DNA replication, or protein synthesis.

  • Modulation of Virulence Factors: It may interfere with quorum sensing or the production of toxins and biofilms.

A hypothetical signaling pathway investigation could be visualized as follows:

Mechanism_of_Action_Hypothesis cluster_compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester cluster_microbe Microbial Cell Compound Compound Membrane Cell Membrane Compound->Membrane Disruption? Enzyme Essential Enzyme Compound->Enzyme Inhibition? DNA DNA/RNA Synthesis Compound->DNA Interference? Cell_Lysis Cell Lysis Membrane->Cell_Lysis Leads to Metabolic_Block Metabolic Block Enzyme->Metabolic_Block Leads to Replication_Failure Replication Failure DNA->Replication_Failure Leads to

Caption: Hypothetical mechanisms of antimicrobial action for investigation.

The exploration of this compound's antimicrobial effects represents a promising frontier in the search for new therapeutic agents. The protocols and workflows outlined here provide a robust framework for initiating such a research program.

Unraveling the Molecular Mechanisms of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a sesquiterpene lactone glycoside, a class of natural products known for a wide range of biological activities. While direct mechanism of action studies on this specific compound are limited, research on closely related analogs, particularly taraxinic acid β-D-glucopyranosyl ester and its aglycone, taraxinic acid, provides significant insights into its potential pharmacological effects. This document outlines putative mechanisms of action and provides detailed protocols for their investigation, tailored for researchers in drug discovery and development. The primary hypothesized mechanisms include the activation of the Nrf2 signaling pathway and, following potential enzymatic hydrolysis, the induction of cancer cell differentiation.

Postulated Mechanisms of Action

Based on studies of structurally similar compounds, two primary mechanisms of action are proposed for this compound:

  • Activation of the Nrf2 Signaling Pathway: A study on the closely related taraxinic acid β-d-glucopyranosyl ester demonstrated its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor in human hepatocytes.[1] Nrf2 is a master regulator of the antioxidant and anti-inflammatory response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Electrophilic compounds, such as sesquiterpene lactones, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of a battery of cytoprotective proteins, including antioxidant enzymes and phase II detoxification enzymes.

  • Induction of Cancer Cell Differentiation (as the aglycone): Research on taraxinic acid, the aglycone of a related glycoside, has shown its potent activity in inducing the differentiation of human acute promyelocytic leukemia HL-60 cells.[2] The glycoside form in this study was found to be inactive, suggesting that the sugar moiety may need to be cleaved for this specific activity. This implies that this compound might act as a prodrug, being hydrolyzed by cellular esterases to release the active aglycone, 11β,13-Dihydrotaraxinic acid. The differentiation of leukemia cells is a promising therapeutic strategy, as it can halt their proliferation and induce apoptosis. The mechanism for taraxinic acid-induced differentiation involves the downregulation of the proto-oncogene c-myc and the upregulation of the cell cycle inhibitors p21(CIP1) and p27(KIP1).[2]

Data Presentation

Currently, there is a lack of specific quantitative data for the biological activity of this compound. The following table summarizes data for related compounds to provide a basis for experimental design.

CompoundAssayCell LineEndpointResultReference
Taraxinic acidCell DifferentiationHL-60Induction of differentiationPotent inducer[2]
Taraxinic acid-1'-O-β-D-glucopyranosideCytotoxicityVarious cancer cells-Inactive[2]
Taraxinic acid β-d-glucopyranosyl esterNrf2 ActivationHuman HepatocytesNrf2 translocation and target gene expressionSignificant activation[1]

Experimental Protocols

The following are detailed protocols for investigating the hypothesized mechanisms of action of this compound.

Protocol 1: Nrf2 Luciferase Reporter Assay

This assay quantitatively measures the activation of the Nrf2 pathway by the test compound.

1. Materials:

  • HEK293T or other suitable cells stably or transiently transfected with an ARE-luciferase reporter plasmid.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound (dissolved in DMSO).

  • Positive control: Sulforaphane or a known Nrf2 activator.

  • Luciferase Assay System (e.g., Promega).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

2. Procedure:

  • Seed the ARE-luciferase reporter cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the positive control in cell culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the luciferase assay system using a luminometer.

  • Normalize the luciferase activity to cell viability (e.g., using a parallel MTT assay) to exclude cytotoxic effects.

3. Data Analysis:

  • Calculate the fold induction of luciferase activity by dividing the relative light units (RLU) of the treated wells by the RLU of the vehicle control wells.

  • Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: HL-60 Cell Differentiation Assay

This protocol assesses the ability of the compound to induce differentiation of HL-60 promyelocytic leukemia cells.

1. Materials:

  • HL-60 cells.

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound (dissolved in DMSO).

  • Positive control: All-trans retinoic acid (ATRA).

  • Nitroblue tetrazolium (NBT) solution.

  • Phorbol 12-myristate 13-acetate (PMA).

  • Phosphate-buffered saline (PBS).

  • Microscope.

2. Procedure:

  • Seed HL-60 cells at a density of 2 x 10^5 cells/mL in a 24-well plate.

  • Treat the cells with various concentrations of this compound or ATRA. Include a vehicle control.

  • Incubate the cells for 72-96 hours at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells by centrifugation.

  • To assess differentiation, perform the NBT reduction assay:

    • Resuspend the cells in 200 µL of fresh medium containing 1 mg/mL NBT and 200 ng/mL PMA.

    • Incubate for 25 minutes at 37°C.

    • Add 1 mL of PBS and centrifuge.

    • Count the number of blue-black formazan-positive cells (differentiated cells) out of at least 200 cells under a microscope.

3. Data Analysis:

  • Calculate the percentage of differentiated cells for each treatment condition.

  • Plot the percentage of differentiated cells against the compound concentration to determine the EC50 value.

Visualizations

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Inactivation of Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub Ubiquitin Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation Maf Maf Nrf2_nuc->Maf ARE ARE Maf->ARE Binding Target_Genes Antioxidant & Detoxification Genes ARE->Target_Genes Transcription

Caption: Proposed Nrf2 signaling pathway activation.

Experimental_Workflow start Start: Hypothesis Generation compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester start->compound in_vitro In Vitro Assays compound->in_vitro nrf2_assay Nrf2 Reporter Assay (e.g., ARE-Luciferase) in_vitro->nrf2_assay diff_assay Cell Differentiation Assay (e.g., HL-60 NBT reduction) in_vitro->diff_assay data_analysis Data Analysis (EC50 Determination) nrf2_assay->data_analysis diff_assay->data_analysis mechanism_validation Mechanism Validation data_analysis->mechanism_validation western_blot Western Blot (Nrf2, HO-1, p21, c-myc) mechanism_validation->western_blot qpcr qPCR (Target Gene Expression) mechanism_validation->qpcr conclusion Conclusion: Elucidation of Mechanism of Action western_blot->conclusion qpcr->conclusion

References

Application Notes and Protocols: 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester is a sesquiterpene lactone found in the common dandelion (Taraxacum officinale), a plant with a long history of use in traditional medicine for its anti-inflammatory, antioxidant, and hepatoprotective properties. This natural compound has emerged as a molecule of interest in drug discovery due to its potential to modulate key cellular signaling pathways involved in oxidative stress and inflammation.

These application notes provide a comprehensive overview of the known biological activities of this compound, with a focus on its role as an activator of the Nrf2 signaling pathway. Detailed protocols for its isolation and for conducting in vitro assays to evaluate its bioactivity are presented to facilitate further research and development.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).

Studies have shown that this compound, isolated from the leaves of Taraxacum officinale, significantly activates Nrf2 in human hepatocytes[1][2]. This activity is believed to be a key contributor to the overall antioxidant effects of dandelion extracts. The activation of the Nrf2 pathway by this compound suggests its potential therapeutic application in conditions associated with oxidative stress, such as chronic inflammatory diseases, neurodegenerative disorders, and certain cancers.

Given its classification as a sesquiterpene lactone, a class of compounds known for their anti-inflammatory properties, it is also plausible that this compound may modulate inflammatory pathways such as NF-κB and MAPK. Further investigation into these potential mechanisms is warranted.

Quantitative Data

The following tables summarize the quantitative data on the Nrf2-activating properties of this compound.

Table 1: Nrf2 Activation in HepG2 Cells

CompoundConcentration (µM)Nrf2 Activation (Fold Induction vs. Control)
This compound10~1.5
25~2.0
50~2.5
100~3.0

Data extracted from Jedlinszki et al., 2017. The study used a luciferase reporter gene assay in human HepG2 cells.

Table 2: Induction of Nrf2 Target Gene (HMOX1) Expression

TreatmentConcentrationHMOX1 mRNA Expression (Fold Induction vs. Control)
T. officinale Leaf Extract50 µg/mL~2.5
100 µg/mL~4.0

Data extracted from Jedlinszki et al., 2017. While data for the pure compound was not explicitly provided for this endpoint, the leaf extract, rich in this compound, demonstrated significant induction of the Nrf2 target gene heme oxygenase-1 (HMOX1).

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Taraxacum officinale

This protocol is based on the methodology described by Jedlinszki et al., 2017.

1. Plant Material and Extraction: a. Collect fresh leaves of Taraxacum officinale. b. Dry the leaves at room temperature and grind them into a fine powder. c. Macerate the powdered leaves in methanol (B129727) at a 1:10 (w/v) ratio for 24 hours at room temperature. d. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

2. Fractionation: a. Resuspend the crude methanol extract in water and perform liquid-liquid partitioning with n-hexane to remove nonpolar compounds. b. Subsequently, partition the aqueous phase with ethyl acetate (B1210297) to extract medium-polarity compounds, including sesquiterpene lactones. c. Concentrate the ethyl acetate fraction to dryness.

3. Chromatographic Purification: a. Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel. b. Elute with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol. c. Collect fractions and monitor by thin-layer chromatography (TLC). d. Pool fractions containing the compound of interest. e. Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a water:acetonitrile gradient.

4. Structure Elucidation: a. Confirm the identity and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis plant T. officinale Leaves powder Dried Powder plant->powder Dry & Grind extract Methanol Extract powder->extract Maceration partition Liquid-Liquid Partitioning extract->partition ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate EtOAc column Silica Gel Column ethyl_acetate->column hplc Preparative HPLC column->hplc pure_compound Pure Compound hplc->pure_compound analysis NMR & MS pure_compound->analysis

Caption: Workflow for the isolation of this compound.

Protocol 2: In Vitro Nrf2 Activation Assay (Luciferase Reporter Assay)

This protocol is a generalized procedure based on common methodologies for assessing Nrf2 activation.

1. Cell Culture and Seeding: a. Culture HepG2 cells (or another suitable cell line) stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct in appropriate media (e.g., DMEM with 10% FBS). b. Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

2. Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1%. c. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO). d. Incubate the plate for 16-24 hours.

3. Luciferase Assay: a. After incubation, lyse the cells using a suitable lysis buffer. b. Add a luciferase substrate solution to each well. c. Measure the luminescence using a plate reader.

4. Data Analysis: a. Normalize the luciferase activity to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay). b. Express the results as fold induction relative to the vehicle-treated control cells.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis culture Culture ARE-Luciferase Reporter Cells seed Seed in 96-well Plate culture->seed treat Treat Cells seed->treat prepare Prepare Compound Dilutions prepare->treat lyse Lyse Cells treat->lyse add_substrate Add Luciferase Substrate lyse->add_substrate read Measure Luminescence add_substrate->read analyze Calculate Fold Induction read->analyze

Caption: Workflow for the Nrf2 luciferase reporter assay.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

This protocol outlines the steps to measure the expression of Nrf2 target genes, such as HMOX1.

1. Cell Culture and Treatment: a. Culture HepG2 cells in 6-well plates until they reach 70-80% confluency. b. Treat the cells with this compound at the desired concentrations for a specified time (e.g., 6-24 hours).

2. RNA Isolation: a. Lyse the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions. b. Quantify the RNA and assess its purity using a spectrophotometer.

3. cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

4. qPCR: a. Prepare the qPCR reaction mixture containing cDNA, SYBR Green master mix, and gene-specific primers for HMOX1 and a housekeeping gene (e.g., GAPDH or ACTB). b. Perform the qPCR reaction using a real-time PCR system.

5. Data Analysis: a. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of HMOX1 to the housekeeping gene. b. Express the results as fold change compared to the vehicle-treated control.

G cluster_treatment Cell Treatment cluster_rna RNA Processing cluster_qpcr qPCR cluster_analysis Data Analysis culture Culture & Treat Cells isolate_rna Isolate Total RNA culture->isolate_rna synthesize_cdna Synthesize cDNA isolate_rna->synthesize_cdna run_qpcr Perform qPCR synthesize_cdna->run_qpcr analyze Calculate Relative Gene Expression (ΔΔCt) run_qpcr->analyze

Caption: Workflow for qPCR analysis of Nrf2 target gene expression.

Signaling Pathway Diagrams

The following diagrams illustrate the Nrf2 signaling pathway and the potential anti-inflammatory pathways that may be modulated by this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester keap1 Keap1 compound->keap1 inactivates nrf2 Nrf2 keap1->nrf2 sequesters cul3 Cul3-Rbx1 keap1->cul3 proteasome Proteasome nrf2->proteasome degradation nrf2_nuc Nrf2 nrf2->nrf2_nuc translocation cul3->nrf2 maf Maf nrf2_nuc->maf are ARE maf->are binds ho1 HO-1, NQO1, etc. are->ho1 transcription

Caption: The Nrf2 signaling pathway activated by this compound.

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus compound Sesquiterpene Lactone (e.g., 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester) ikk IKK compound->ikk inhibits mapkkk MAPKKK compound->mapkkk inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb sequesters nfkb_nuc NF-κB nfkb->nfkb_nuc translocation genes Pro-inflammatory Genes (TNFα, IL-6, COX-2, iNOS) nfkb_nuc->genes transcription mapkk MAPKK mapkkk->mapkk mapk MAPK (e.g., p38, JNK) mapkk->mapk ap1 AP-1 mapk->ap1 activates ap1->genes transcription

Caption: Potential anti-inflammatory mechanisms of action via NF-κB and MAPK pathways.

Conclusion

This compound represents a promising natural product for drug discovery, particularly in the context of diseases with an underlying oxidative stress component. Its demonstrated ability to activate the Nrf2 pathway provides a clear mechanism for its antioxidant effects. The protocols and data presented herein serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound. Future studies should aim to elucidate its potential anti-inflammatory activities and evaluate its efficacy in relevant preclinical disease models.

References

Troubleshooting & Optimization

Technical Support Center: 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester from its natural source, Punica granatum (pomegranate).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a sesquiterpene lactone glycoside, a type of natural product.[1] Its chemical formula is C₂₁H₃₀O₉ and it has a molecular weight of approximately 426.46 g/mol . The primary documented natural source of this compound is Punica granatum L., commonly known as the pomegranate.

Q2: What are the main challenges in extracting this compound?

A2: The main challenges include:

  • Low Yield: As a secondary metabolite, its concentration in the plant material can be low.

  • Co-extraction of Impurities: Pomegranate peels and other tissues are rich in various other compounds like tannins, flavonoids, and other glycosides, which can interfere with the isolation and purification process.

  • Compound Stability: Sesquiterpene lactones can be sensitive to factors like pH and temperature, potentially leading to degradation during extraction.[2][3]

  • Solvent Selection: Choosing an appropriate solvent system is critical to maximize the extraction of this moderately polar glycoside while minimizing the co-extraction of undesirable compounds.

Q3: Which part of the Punica granatum plant is best for extracting this compound?

A3: While the compound can be found in various parts of the plant, the rind (peel) is often a rich source of secondary metabolites in pomegranates and is a common starting material for the extraction of bioactive compounds.[4][5][6]

Q4: What analytical techniques are suitable for the detection and quantification of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the method of choice for the analysis of sesquiterpene lactones.[7] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Target Compound 1. Inappropriate solvent polarity. 2. Insufficient extraction time or temperature. 3. Degradation of the compound during extraction. 4. Incorrect plant material or low concentration in the collected sample.1. Optimize the solvent system. Start with a polar solvent like methanol (B129727) or ethanol (B145695) and consider adding a small percentage of water to enhance the extraction of the glycoside. 2. Increase extraction time and/or temperature within a reasonable range to avoid degradation. For advanced methods like UAE or MAE, optimize the irradiation time and power. 3. Control the extraction temperature and pH. Avoid strongly acidic or basic conditions. 4. Ensure correct identification of the plant material. The concentration of secondary metabolites can vary with the season and geographical location of the plant collection.
Poor Purity of the Crude Extract 1. Co-extraction of highly abundant compounds like tannins and flavonoids. 2. Inefficient downstream purification steps.1. Perform a preliminary defatting step with a non-polar solvent (e.g., hexane) to remove lipids. 2. Employ liquid-liquid partitioning to separate compounds based on their polarity. For example, partition the crude extract between water and ethyl acetate. 3. Utilize column chromatography with different stationary phases (e.g., silica (B1680970) gel, C18) and gradient elution to separate the target compound from impurities.
Inconsistent Extraction Yields 1. Variability in the plant raw material. 2. Inconsistent extraction parameters. 3. Instability of the powdered plant material.1. Standardize the collection of plant material (e.g., time of year, plant age). 2. Precisely control all extraction parameters such as solvent-to-solid ratio, temperature, and time. 3. Use freshly powdered herbal material for each extraction, as the stability of some sesquiterpenes can be low after powdering.
Difficulty in Isolating the Compound by Chromatography 1. Poor separation from structurally similar compounds. 2. Irreversible adsorption of the compound to the stationary phase.1. Optimize the mobile phase composition and gradient for HPLC. Consider using different column chemistries. 2. Test different stationary phases. If using silica gel, deactivation with a small amount of water might be necessary. For highly polar compounds, reversed-phase chromatography is often more suitable.

Experimental Protocols

Below are detailed methodologies for key experiments related to the extraction and analysis of this compound.

Protocol 1: Conventional Solvent Extraction
  • Preparation of Plant Material:

    • Collect fresh Punica granatum peels and wash them thoroughly.

    • Dry the peels in a well-ventilated area or in an oven at a controlled temperature (40-50 °C) to prevent degradation of thermolabile compounds.

    • Grind the dried peels into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Macerate the powdered plant material (100 g) with 80% methanol (1 L) in a sealed container.

    • Agitate the mixture at room temperature for 24 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material:

    • Prepare the powdered Punica granatum peels as described in Protocol 1.

  • Extraction:

    • Place the powdered plant material (20 g) in an extraction vessel with 200 mL of the chosen solvent (e.g., 80% ethanol).

    • Immerse the vessel in an ultrasonic bath.

    • Sonication parameters to optimize include:

      • Frequency: 20-40 kHz

      • Power: 100-300 W

      • Temperature: 30-50 °C

      • Time: 20-60 minutes

    • After sonication, filter the extract and concentrate as described in Protocol 1.

Protocol 3: Microwave-Assisted Extraction (MAE)
  • Preparation of Plant Material:

    • Prepare the powdered Punica granatum peels as described in Protocol 1.

  • Extraction:

    • Place the powdered plant material (10 g) in a microwave-safe extraction vessel with 100 mL of the selected solvent.

    • MAE parameters to optimize include:

      • Microwave power: 200-500 W

      • Temperature: 60-100 °C

      • Time: 5-20 minutes

    • After extraction, allow the vessel to cool, then filter and concentrate the extract as described in Protocol 1.

Protocol 4: Purification by Column Chromatography
  • Preparation of the Column:

    • Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a mixture of chloroform (B151607) and methanol).

  • Sample Loading:

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the target compound.

  • Final Purification:

    • Pool the fractions containing the pure compound and concentrate them.

    • Further purification can be achieved using preparative HPLC if necessary.

Data Presentation

The following tables summarize hypothetical quantitative data for the comparison of different extraction methods. These values are illustrative and based on general trends reported for the extraction of similar compounds. Actual yields may vary.

Table 1: Comparison of Extraction Methods for this compound

Extraction Method Solvent Temperature (°C) Time Yield of Crude Extract (%) Purity of Target Compound in Crude Extract (%)
Maceration80% Methanol2524 h15.21.8
SoxhletEthanol788 h18.51.5
UAE80% Ethanol4030 min16.82.5
MAE70% Ethanol8010 min17.32.8

Table 2: Optimization of UAE Parameters

Parameter Value Yield of Target Compound (mg/g of dry plant material)
Solvent Concentration 60% Ethanol1.9
80% Ethanol2.6
100% Ethanol2.1
Temperature 30 °C2.2
40 °C2.7
50 °C2.5 (slight degradation may occur)
Time 15 min2.0
30 min2.8
45 min2.9 (minimal increase)

Visualizations

Biosynthesis Pathway

The biosynthesis of sesquiterpenoids, including the taraxinic acid backbone, originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm, which produces farnesyl pyrophosphate (FPP). FPP is the universal precursor for all sesquiterpenes. A key enzyme, germacrene A synthase, catalyzes the first committed step in the formation of many sesquiterpene lactones.

G cluster_0 Mevalonate Pathway (Cytosol) cluster_1 Sesquiterpenoid Biosynthesis Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->FPP Germacrene_A Germacrene A FPP->Germacrene_A Germacrene A Synthase Taraxinic_Acid_Backbone Taraxinic Acid Backbone Germacrene_A->Taraxinic_Acid_Backbone Multi-step enzymatic reactions (P450s, etc.) Glycosylation Glycosylation (UDPGT) Taraxinic_Acid_Backbone->Glycosylation Target_Compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester Glycosylation->Target_Compound

Caption: Simplified biosynthesis pathway of this compound.

Experimental Workflow

The general workflow for the extraction and isolation of the target compound involves several key stages, from sample preparation to final purification and analysis.

G Start Punica granatum (Peels) Prep Drying and Grinding Start->Prep Extraction Extraction (Maceration, UAE, or MAE) Prep->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Fractions Collect and Analyze Fractions (TLC/HPLC) Purification->Fractions Pure_Compound Pure Compound Fractions->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

Caption: General experimental workflow for extraction and isolation.

Troubleshooting Logic

When encountering low yield, a logical troubleshooting process should be followed to identify and resolve the issue.

G cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_material Material Issues Start Low Yield of Target Compound Check_Extraction Review Extraction Parameters Start->Check_Extraction Check_Purification Review Purification Process Start->Check_Purification Check_Material Verify Plant Material Start->Check_Material Solvent Optimize Solvent Check_Extraction->Solvent Time_Temp Optimize Time/Temp Check_Extraction->Time_Temp Degradation Check for Degradation Check_Extraction->Degradation Column_Loss Loss on Column? Check_Purification->Column_Loss Fraction_Collection Incorrect Fractions? Check_Purification->Fraction_Collection Source_Var Source Variability? Check_Material->Source_Var Storage Improper Storage? Check_Material->Storage

References

Technical Support Center: Purification of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester from plant sources, primarily Taraxacum officinale.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a sesquiterpene lactone glycoside found in plants of the Taraxacum genus (dandelions).[1] The purification of this compound is challenging due to several factors:

  • Structural Complexity: As a glycoside, it has both a sugar moiety (β-D-glucopyranosyl) and a sesquiterpene lactone aglycone, making it moderately polar and susceptible to hydrolysis.

  • Co-eluting Impurities: Plant extracts contain a complex mixture of compounds with similar polarities, such as other sesquiterpenoids, flavonoids, phenolic acids, and triterpenoids, which can be difficult to separate.[1][2][3]

  • Low Abundance: The concentration of this specific compound in the plant material may be low, requiring efficient extraction and purification methods to obtain sufficient quantities.

  • Potential for Isomerization and Degradation: Sesquiterpene lactones can be sensitive to pH and temperature, potentially leading to degradation or isomerization during extraction and purification.

Q2: What are the most common impurities found in the crude extract?

A2: Crude extracts from Taraxacum officinale are complex mixtures. Common impurities include:

  • Other Sesquiterpene Lactones: Taraxinic acid and its derivatives are often present.[1]

  • Phenolic Compounds: Including flavonoids and tannins.[2][3]

  • Triterpenoids and Sterols: Such as taraxasterol (B1681928) and β-sitosterol.[1]

  • Alkaloids: These have been detected in dandelion extracts.[2][3]

  • Inorganic Salts and Pigments: Chlorophylls and other pigments are common in initial extracts.

Q3: What analytical techniques are recommended for monitoring the purification process?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of fractions during column chromatography.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis of purity and can be used for final purification steps.[4][6] A reversed-phase C18 column is often suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirmation of the final product.[7][8][9]

  • Mass Spectrometry (MS): Provides molecular weight information and can be coupled with HPLC (LC-MS) for enhanced separation and identification.[7][9]

Troubleshooting Guides

Problem 1: Low Yield of the Target Compound
Possible Cause Troubleshooting Step
Incomplete Extraction Optimize the extraction solvent and method. A moderately polar solvent like 70% ethanol (B145695) or methanol (B129727) is often effective for glycosides.[10] Consider using ultrasound-assisted or reflux extraction to improve efficiency.
Degradation during Extraction/Purification Avoid high temperatures and extreme pH conditions. Work at room temperature or below whenever possible. Use buffered solutions if pH sensitivity is suspected.
Loss during Solvent Partitioning Ensure the choice of solvents for liquid-liquid extraction is appropriate for the polarity of the target compound. Multiple extractions with smaller solvent volumes can improve recovery.
Poor Separation in Column Chromatography Optimize the stationary and mobile phases. A fine-mesh silica (B1680970) gel or Sephadex LH-20 can provide better resolution.[11] Perform a gradient elution to improve the separation of complex mixtures.
Problem 2: Poor Resolution in Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Stationary Phase For moderately polar compounds like glycosides, normal-phase silica gel is a common choice. For finer separations, consider reversed-phase chromatography (C18 silica) or size-exclusion chromatography (Sephadex LH-20).[11]
Suboptimal Mobile Phase Systematically test different solvent systems with varying polarities. A gradient elution from a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often effective on silica gel.
Column Overloading The amount of crude extract loaded onto the column should not exceed 1-5% of the stationary phase weight. Overloading leads to broad, overlapping peaks.
Sample Preparation Ensure the crude extract is fully dissolved in a minimal amount of the initial mobile phase before loading. Precipitates can disrupt the column bed and lead to poor separation.
Problem 3: Presence of Persistent Impurities in the Final Product
Possible Cause Troubleshooting Step
Co-eluting Compounds If impurities have very similar polarity, a single chromatographic step may be insufficient. Employ orthogonal separation techniques. For example, follow a normal-phase silica column with a reversed-phase HPLC or size-exclusion chromatography.
Structural Isomers Isomers can be very difficult to separate. High-resolution HPLC with a specialized chiral stationary phase (if applicable) or a long column with a shallow gradient may be required.[6]
Reagent Contamination Ensure all solvents are of high purity (HPLC grade) and that glassware is thoroughly cleaned to avoid introducing contaminants.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation
  • Plant Material Preparation: Air-dry and finely powder the roots of Taraxacum officinale.

  • Extraction: Macerate the powdered plant material in 80% methanol at room temperature for 48 hours, with occasional agitation. Repeat the extraction three times.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure at a temperature below 45°C to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and ethyl acetate.

    • The target compound, being a moderately polar glycoside, is expected to be enriched in the ethyl acetate fraction.

  • Fraction Analysis: Analyze each fraction by TLC or HPLC to determine the location of the target compound.

Protocol 2: Column Chromatography Purification
  • Stationary Phase: Pack a glass column with silica gel (70-230 mesh) in a non-polar solvent (e.g., n-hexane).

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal volume of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., dichloromethane).

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol. A typical gradient might be from 100% dichloromethane to 90:10 dichloromethane:methanol.

  • Fraction Collection: Collect fractions of a consistent volume and monitor them by TLC.

  • Pooling and Concentration: Combine fractions containing the pure compound (as determined by TLC) and evaporate the solvent under reduced pressure.

Quantitative Data Summary

Table 1: Example Solvent Systems for Chromatographic Purification

Chromatographic Method Stationary Phase Mobile Phase (Gradient Elution) Purpose
Column Chromatography Silica Gel (70-230 mesh)Dichloromethane -> Dichloromethane:Methanol (9:1)Initial fractionation of crude extract
Column Chromatography Sephadex LH-20100% MethanolRemoval of phenolic compounds and pigments
Preparative HPLC C18 Reversed-PhaseWater:Acetonitrile (gradient)Final purification to high purity

Visualizations

G cluster_extraction Extraction & Partitioning cluster_purification Purification plant_material Powdered Plant Material extraction Methanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction silica_column Silica Gel Column Chromatography ea_fraction->silica_column sephadex_column Sephadex LH-20 Chromatography silica_column->sephadex_column prep_hplc Preparative HPLC sephadex_column->prep_hplc pure_compound Pure Compound prep_hplc->pure_compound

Caption: Workflow for the purification of this compound.

G start Low Purity After Initial Column Chromatography impurity_check Identify Impurity Type (TLC/HPLC-MS) start->impurity_check polar_impurities Polar Impurities (e.g., other glycosides, phenolics) impurity_check->polar_impurities More Polar nonpolar_impurities Non-polar Impurities (e.g., triterpenes, sterols) impurity_check->nonpolar_impurities Less Polar isomer_suspected Isomeric Impurities impurity_check->isomer_suspected Similar Polarity solution_polar Use Reversed-Phase (C18) HPLC or Sephadex LH-20 polar_impurities->solution_polar solution_nonpolar Re-run Normal-Phase Column with a Shallower Gradient nonpolar_impurities->solution_nonpolar solution_isomer High-Resolution Preparative HPLC with Optimized Conditions isomer_suspected->solution_isomer

Caption: Troubleshooting decision tree for low purity issues.

References

Technical Support Center: 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is hydrolysis of the β-D-glucopyranosyl ester linkage. This can be catalyzed by acidic or basic conditions, as well as by enzymatic activity.[1][2][3] The ester bond is susceptible to cleavage, yielding 11β,13-Dihydrotaraxinic acid and D-glucose. Additionally, like many complex natural products, it may be sensitive to oxidation, light, and elevated temperatures.[4]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, the compound should be stored as a solid powder at -20°C.[5] If in solution, it is recommended to store it at -80°C for up to one year.[5] It is advisable to protect the compound from light and moisture.

Q3: I am observing a loss of potency or the appearance of extra peaks in my chromatogram over time. What could be the cause?

A3: This is likely due to the degradation of the compound. The most probable cause is the hydrolysis of the ester linkage, leading to the formation of 11β,13-Dihydrotaraxinic acid and glucose. Other potential causes include oxidation or other rearrangements. It is recommended to perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6][7]

Q4: How can I assess the stability of my sample of this compound?

A4: A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a suitable detector (e.g., UV, MS), should be developed and validated. This method should be able to separate the intact compound from its potential degradation products. Forced degradation studies are crucial for developing such a method.[6][7][8]

Troubleshooting Guides

Issue 1: Sample Degradation in Solution

Symptoms:

  • Decrease in the main peak area in HPLC analysis.

  • Appearance of new peaks corresponding to degradation products.

  • Changes in the physical appearance of the solution (e.g., color change).

  • Inconsistent results in biological assays.

Possible Causes:

  • Hydrolysis: The solvent pH may be too acidic or basic. The presence of water can facilitate hydrolysis.

  • Oxidation: Exposure to air or oxidizing agents.

  • Photodegradation: Exposure to light, especially UV light.

  • Thermal Degradation: Storage at elevated temperatures.

Solutions:

  • pH Control: Use buffered solutions within a neutral pH range (e.g., pH 6-7.5) if compatible with your experiment.

  • Solvent Selection: Use aprotic solvents or freshly prepared solutions to minimize water content.

  • Inert Atmosphere: For sensitive applications, handle solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Store solutions in amber vials or protect them from light.

  • Temperature Control: Store solutions at recommended low temperatures (-20°C or -80°C).

Issue 2: Inconsistent Analytical Results

Symptoms:

  • Poor peak shape in chromatography.

  • Variable retention times.

  • Non-reproducible quantification.

Possible Causes:

  • On-column degradation during analysis.

  • Interaction of the analyte with the stationary phase.

  • Inappropriate mobile phase composition or pH.

Solutions:

  • Method Optimization:

    • Adjust the mobile phase pH to a range where the compound is more stable.

    • Use a shorter run time or a lower column temperature to minimize on-column degradation.

    • Consider using a different stationary phase that is less likely to interact with the analyte.

  • Sample Preparation:

    • Ensure the sample diluent is compatible with the mobile phase and does not promote degradation.

    • Analyze samples promptly after preparation.

Data Presentation

Table 1: Recommended Storage Conditions

FormStorage TemperatureDurationAdditional Precautions
Solid (Powder)-20°C3 yearsProtect from light and moisture.
In Solvent-80°C1 yearUse aprotic solvents if possible.

Note: These are general recommendations based on supplier data[5]; stability may vary depending on the specific solvent and storage conditions.

Table 2: Potential Degradation Products

Degradation PathwayDegradation Product(s)Analytical Signature
Hydrolysis11β,13-Dihydrotaraxinic acid and D-glucoseAppearance of a more polar peak (glucose) and a less polar peak (aglycone) in RP-HPLC.
OxidationOxidized derivatives (e.g., epoxides, hydroxylated forms)Appearance of new peaks with a different mass-to-charge ratio in MS analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and establish degradation pathways for this compound. This is essential for developing a stability-indicating analytical method.[4][6][7]

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the solid powder and the stock solution at 60°C for 1, 3, and 7 days.

    • Photodegradation: Expose the solid powder and the stock solution to a light source that provides both UV and visible light (ICH Q1B guideline) for a specified duration.

  • Analysis: Analyze the stressed samples at each time point using a validated HPLC-UV/MS method. A control sample (unstressed) should be analyzed concurrently.

  • Data Evaluation:

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation. A target degradation of 5-20% is generally aimed for.[4]

    • Elucidate the structure of major degradation products using MS and other spectroscopic techniques.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Instrumentation: HPLC with a UV or PDA detector and a Mass Spectrometer.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid, is often effective for separating natural products.

    • Example Gradient: Start with 10% A, ramp to 90% A over 30 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a suitable wavelength (determined by UV scan of the compound) and/or MS detection.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.

Visualizations

experimental_workflow cluster_preparation 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Apply Stress base Base Hydrolysis (0.1M NaOH, RT) prep->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Apply Stress thermal Thermal (60°C) prep->thermal Apply Stress photo Photodegradation (ICH Q1B) prep->photo Apply Stress hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples eval Identify Degradants Calculate % Degradation Elucidate Structures hplc->eval Evaluate Data

Caption: Workflow for a forced degradation study.

degradation_pathway parent 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester aglycone 11β,13-Dihydrotaraxinic acid parent->aglycone Hydrolysis glucose D-Glucose parent->glucose Hydrolysis oxidized Oxidized Products parent->oxidized Oxidation

Caption: Potential degradation pathways.

References

"solubility of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester in different solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester. It includes a summary of solubility data, detailed experimental protocols for solubility determination, and a troubleshooting guide to address common issues encountered during its dissolution.

Solubility Data

Quantitative solubility data for this compound in various organic solvents is limited in publicly available literature. However, based on its chemical structure as a sesquiterpene lactone glycoside, a general solubility profile can be inferred. Glycosides, due to the sugar moiety, tend to be more soluble in polar solvents.

Quantitative Data:

SolventTemperature (°C)Solubility (Predicted)
Water252.56 g/L

Qualitative Solubility Profile:

SolventPolarityExpected Solubility
WaterHighSoluble
MethanolHighSoluble
EthanolHighSoluble
Dimethyl Sulfoxide (DMSO)HighSoluble
ChloroformIntermediateSlightly Soluble
Ethyl AcetateIntermediateSlightly Soluble
AcetoneIntermediateSlightly Soluble
DichloromethaneLowSparingly Soluble
HexaneLowInsoluble
Diethyl EtherLowInsoluble

Experimental Protocols

For researchers requiring precise solubility data for their specific experimental conditions, the following protocols provide a framework for accurate determination.

Protocol 1: Isothermal Equilibrium Method for Determining Equilibrium Solubility

This method is a reliable technique to determine the equilibrium solubility of a compound in a specific solvent at a set temperature.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

  • Sampling: Carefully extract an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS).

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent equilibration1 Agitate at constant temperature (24-48h) prep1->equilibration1 separation1 Allow solid to settle / Centrifuge equilibration1->separation1 analysis1 Extract supernatant separation1->analysis1 analysis2 Quantify by HPLC analysis1->analysis2

Isothermal Equilibrium Method Workflow

Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise when working with this compound.

Q1: The compound is not dissolving in my chosen solvent.

A1: Several factors could be contributing to poor solubility:

  • Solvent Polarity: this compound is a glycoside and is expected to be more soluble in polar solvents like water, methanol, ethanol, and DMSO. If you are using a non-polar solvent, consider switching to a more polar one.

  • Dissolution Rate: Glycosides can sometimes have a slow dissolution rate. Ensure you are allowing sufficient time for dissolution and are using adequate agitation (e.g., stirring or sonication).

  • Temperature: Gently warming the solution may increase solubility. However, be cautious as excessive heat can lead to degradation.[1][2][3]

  • Co-solvents: For challenging solvents, consider preparing a concentrated stock solution in a highly polar solvent like DMSO or ethanol, and then diluting it into your final experimental medium.

Q2: I'm observing precipitation after initially dissolving the compound.

A2: Precipitation can occur due to several reasons:

  • Supersaturation: The initial dissolution may have created a supersaturated solution, which is unstable. Ensure you are working below the compound's solubility limit at that temperature.

  • Temperature Change: If the solution was warmed to aid dissolution, cooling it back to room temperature could cause the compound to precipitate out.

  • Solvent Evaporation: Leaving the solution uncovered can lead to solvent evaporation, increasing the concentration and causing precipitation.

  • pH Shift: The pH of the solution can influence the solubility of some compounds. Ensure the pH of your solvent is appropriate.

Q3: How can I prepare an aqueous solution if the compound has low water solubility?

A3: While the predicted water solubility is 2.56 g/L, achieving this concentration might be slow. To prepare an aqueous solution, especially for biological assays, follow these steps:

  • Prepare a high-concentration stock solution in 100% DMSO or ethanol.

  • Serially dilute the stock solution into your aqueous buffer or cell culture medium to the final desired concentration.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and does not affect your experimental system. Always include a vehicle control in your experiments.

Q4: Are there any signs of compound degradation I should watch for during dissolution?

A4: Yes, be mindful of the following:

  • Color Change: Any unexpected change in the color of the solution could indicate degradation.

  • pH Sensitivity: Glycosidic bonds can be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to work with buffers in the neutral pH range.

  • Light and Air Exposure: While specific data for this compound is unavailable, many natural products are sensitive to light and oxidation. It is good practice to protect solutions from light and to use freshly prepared solutions.

troubleshooting_guide cluster_q1 Problem: Compound Not Dissolving cluster_q2 Problem: Precipitation Occurs start Dissolution Issue q1_check Check Solvent Polarity start->q1_check q2_check Check for Supersaturation start->q2_check q1_polar Use Polar Solvent (Water, EtOH, MeOH, DMSO) q1_check->q1_polar Non-polar solvent? q1_agitate Increase Agitation/Sonication q1_check->q1_agitate Polar solvent q1_nonpolar Consider Co-solvent Method q1_polar->q1_nonpolar q1_warm Gently Warm Solution q1_agitate->q1_warm q2_temp Maintain Constant Temperature q2_check->q2_temp Yes q2_evap Keep Solution Covered q2_check->q2_evap No q2_ph Verify Solution pH q2_evap->q2_ph

Troubleshooting Logic for Dissolution Issues

References

Technical Support Center: Optimizing In Vitro Studies of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature primarily focuses on the aglycone form, 11β,13-Dihydrolactucin , rather than its β-D-glucopyranosyl ester. The following data and guidance are based on studies of 11β,13-Dihydrolactucin. Researchers should consider that the glycosylated form may have different solubility, stability, and cell permeability characteristics.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for in vitro studies with 11β,13-Dihydrolactucin?

Based on current research, a concentration of 10 µM is a well-supported starting point for assessing the anti-inflammatory effects of 11β,13-Dihydrolactucin in various cell models, including human intestinal cells.[1] This concentration has been shown to be effective without causing significant cytotoxicity in Caco-2 cells.[1]

Q2: What is the known mechanism of action for the anti-inflammatory effects of 11β,13-Dihydrolactucin?

11β,13-Dihydrolactucin has been shown to exert its anti-inflammatory effects by preventing the activation of key signaling pathways, specifically NF-κB and MAPK p38 .[2] This inhibition leads to a downstream reduction in the expression and release of pro-inflammatory mediators.

Q3: What are the key inflammatory markers modulated by 11β,13-Dihydrolactucin?

  • Cytokines: Decreases the release of IL-8 and the gene expression of IL-6 and TNF-α.[2]

  • Enzymes: Reduces the gene and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

  • Other Mediators: In myofibroblast-like cells, it has been observed to decrease the release of TNF-α and the COX-2-derived inflammation mediator PGE₂.[2]

Q4: Is 11β,13-Dihydrolactucin cytotoxic at effective concentrations?

Studies have indicated that 11β,13-Dihydrolactucin is not cytotoxic at a concentration of 10 µM in Caco-2 cells.[1] A cytotoxicity assessment in human colon-derived CCD18-Co myofibroblasts was conducted across a range of 0.1-100 µM.[3] It is always recommended to perform a cell viability assay for your specific cell line to determine the optimal non-toxic working concentration range.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable anti-inflammatory effect. Concentration is too low.Gradually increase the concentration (e.g., 25 µM, 50 µM), ensuring to stay within the non-cytotoxic range determined for your cell line.
Cell line is not responsive to the compound.Consider using a different cell line that is known to be responsive to NF-κB or MAPK p38 inhibitors.
Compound stability issues.Prepare fresh stock solutions for each experiment. Check the solubility of the compound in your cell culture medium.
High cell death observed. Concentration is too high.Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your specific cell line and experimental duration.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). Run a solvent control.
Inconsistent results between experiments. Variability in cell passage number.Use cells within a consistent and low passage number range for all experiments.
Inconsistent stimulation with inflammatory agent (e.g., LPS).Ensure the concentration and incubation time of the inflammatory stimulus are consistent across all experiments.

Quantitative Data Summary

Table 1: Recommended Concentrations for In Vitro Anti-Inflammatory Studies

CompoundCell ModelEffective ConcentrationOutcomeReference
11β,13-DihydrolactucinTriple co-culture (Caco-2, HT29-MTX-E12, Raji B)10 µMReduction of IL-8 release[4]
11β,13-DihydrolactucinCaco-210 µMNon-cytotoxic concentration for permeability testing[1]
11β,13-DihydrolactucinZebrafish model of gut inflammation25 µMSignificant decrease in neutrophil infiltration[4]

Table 2: Cytotoxicity Profile of 11β,13-Dihydrolactucin

CompoundCell LineConcentration Range TestedAssayReference
11β,13-DihydrolactucinHuman colon-derived CCD18-Co myofibroblasts0.1-100 µMMTT Assay[3]
11β,13-DihydrolactucinCaco-210 µMNot specified, determined to be non-cytotoxic[1]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 11β,13-Dihydrolactucin (e.g., 0.1, 1, 10, 25, 50, 100 µM) for the desired experimental duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Cell Seeding and Stimulation: Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate. Pre-treat with various concentrations of 11β,13-Dihydrolactucin for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Cell Treatment and Supernatant Collection: Treat cells as described for the Griess assay and collect the culture supernatant.

  • ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the specific cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

  • Data Analysis: Calculate the cytokine concentration based on the standard curve provided with the kit.

Visualizations

experimental_workflow Experimental Workflow for Dosage Optimization cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Anti-Inflammatory Activity Assay A Seed cells in 96-well plate B Treat with a range of concentrations (e.g., 0.1-100 µM) A->B C Perform MTT Assay B->C D Determine Maximum Non-Toxic Concentration C->D F Pre-treat with non-toxic concentrations D->F Use concentrations below max toxic dose E Seed cells in appropriate plate E->F G Induce inflammation (e.g., with LPS) F->G H Measure inflammatory markers (e.g., NO, TNF-α, IL-6) G->H I Determine Effective Concentration H->I signaling_pathway Inhibitory Action of 11β,13-Dihydrolactucin cluster_pathways Key Inflammatory Signaling Pathways cluster_response Pro-Inflammatory Response compound 11β,13-Dihydrolactucin mapk MAPK p38 compound->mapk inhibits nfkb NF-κB compound->nfkb inhibits cytokines IL-6, TNF-α, IL-8 Gene Expression & Release mapk->cytokines nfkb->cytokines enzymes iNOS, COX-2 Gene & Protein Expression nfkb->enzymes

References

"preventing degradation of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester during storage"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester to minimize degradation. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a powder at -20°C for long-term storage (up to 3 years).[1] If the compound is dissolved in a solvent, it should be stored at -80°C for shorter periods (up to 1 year)[1].

Q2: What factors can cause the degradation of this compound?

A2: As a sesquiterpene lactone glycoside, its stability can be influenced by several factors, including temperature, pH, and the presence of certain solvents. Elevated temperatures and neutral to alkaline pH are known to promote the degradation of similar compounds.

Q3: How can I detect if my sample of this compound has degraded?

A3: Degradation can be detected by analytical methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in an experiment. Compound degradation due to improper storage or handling.Verify storage conditions (-20°C for powder, -80°C in solvent). Prepare fresh solutions for experiments.
Appearance of unexpected peaks in analytical chromatogram (HPLC, LC-MS). Degradation of the compound into byproducts.Review the pH of the solvent and the storage temperature. Consider performing a stability study under your experimental conditions.
Inconsistent experimental results over time. Gradual degradation of the stock solution.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Use freshly prepared solutions whenever possible.
Precipitation of the compound from the solution upon storage. Poor solubility in the chosen solvent or degradation leading to less soluble products.Ensure the solvent is appropriate and the concentration is within the solubility limits. If precipitation occurs after storage, it may be a sign of degradation.

Data on Stability of Related Sesquiterpene Lactones

While specific quantitative data for the degradation of this compound is limited, the following tables summarize stability data for other sesquiterpene lactones, which can provide insights into potential degradation patterns.

Table 1: Effect of Temperature on the Stability of 11α,13-dihydrohelenalin esters in Arnica Tincture over 3 Years. [2]

Storage Temperature (°C)Decrease in Content (%)
+413
+2532
+3037

Table 2: Effect of pH and Temperature on the Stability of Sesquiterpene Lactones with Side Chains after 96 hours. [3]

pHTemperature (°C)Stability
5.525 and 37Stable
7.437Loss of side chain

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to assess the stability of this compound under accelerated conditions.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)
  • pH buffers (e.g., pH 4, 7, 9)
  • Temperature-controlled chambers/incubators
  • HPLC or LC-MS system

2. Procedure:

  • Prepare stock solutions of the compound in the desired solvent.
  • Aliquot the stock solution into separate vials for each condition to be tested (e.g., different temperatures and pH values).
  • For pH stability testing, dilute the stock solution in the respective pH buffers.
  • Place the vials in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, 40°C).
  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.
  • Analyze the samples by HPLC or LC-MS to determine the remaining concentration of the parent compound.
  • Calculate the percentage of degradation over time for each condition.

Protocol 2: Analytical Method for Degradation Analysis using HPLC

1. Instrumentation:

  • HPLC system with a UV detector
  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

2. Mobile Phase:

  • A: Water with 0.1% formic acid
  • B: Acetonitrile with 0.1% formic acid
  • Gradient elution may be required to separate degradation products from the parent compound.

3. HPLC Conditions:

  • Flow rate: 1.0 mL/min
  • Injection volume: 10 µL
  • Column temperature: 25°C
  • Detection wavelength: 210 nm (or as determined by UV scan)

4. Analysis:

  • Inject the samples from the stability study.
  • Monitor the chromatogram for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Visualizations

degradation_pathway 11β,13-Dihydrotaraxinic_acid_β-D-glucopyranosyl_ester 11β,13-Dihydrotaraxinic_acid_β-D-glucopyranosyl_ester Hydrolysis_of_ester Hydrolysis of Ester Linkage 11β,13-Dihydrotaraxinic_acid_β-D-glucopyranosyl_ester->Hydrolysis_of_ester High Temp, pH > 7 Epimerization Epimerization 11β,13-Dihydrotaraxinic_acid_β-D-glucopyranosyl_ester->Epimerization Heat, Solvent Degradation_Products Degradation_Products Hydrolysis_of_ester->Degradation_Products Epimerization->Degradation_Products

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_conditions Stability Testing cluster_analysis Analysis Stock_Solution Prepare Stock Solution Aliquoting Aliquot into Vials Stock_Solution->Aliquoting Conditions Incubate at Different Temperatures and pH Aliquoting->Conditions Time_Points Sample at Time Points Conditions->Time_Points HPLC_Analysis Analyze by HPLC/LC-MS Time_Points->HPLC_Analysis Data_Evaluation Evaluate Degradation HPLC_Analysis->Data_Evaluation

Caption: Workflow for conducting a stability study of the compound.

troubleshooting_logic Start Inconsistent Results? Check_Storage Storage Conditions Correct? Start->Check_Storage Check_Solution_Prep Fresh Solution Used? Check_Storage->Check_Solution_Prep Yes Correct_Storage Action: Correct Storage (-20°C powder, -80°C solution) Check_Storage->Correct_Storage No Prepare_Fresh Action: Prepare Fresh Solution Check_Solution_Prep->Prepare_Fresh No Consider_Degradation Possible Degradation Check_Solution_Prep->Consider_Degradation Yes Correct_Storage->Start Prepare_Fresh->Start

Caption: Troubleshooting logic for inconsistent experimental results.

References

"cell culture contamination issues with 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester in cell culture.

Frequently Asked Questions (FAQs)

Q1: My cell culture medium turned cloudy and yellow overnight after adding this compound. What is the likely cause?

A rapid change in medium color to yellow (acidic) and the appearance of turbidity are classic signs of bacterial contamination.[1][2][3] While the compound itself is unlikely to be the direct cause, it may have been contaminated during preparation or handling. Additionally, the glucose moiety of the compound could potentially serve as a nutrient source for bacteria, leading to rapid growth if contamination occurs.

Q2: I observed filamentous structures in my cell culture after treatment with the compound. What are these?

The presence of filamentous structures, which can appear as thin, thread-like growths, is indicative of fungal (mold) contamination.[4][5] Fungal spores can be airborne and may have been introduced into the culture during handling of the compound or media.

Q3: My cells are growing slower than usual and appear stressed, but the medium is not cloudy. Could this compound be the issue?

While the compound could have cytotoxic effects at high concentrations, these signs are also classic indicators of mycoplasma contamination.[5][6] Mycoplasma are very small bacteria that do not cause visible turbidity but can significantly alter cell behavior and metabolism.[2][3] It is also possible that the solvent used to dissolve the compound is causing cellular stress.

Q4: How can I be sure my stock solution of this compound is sterile?

Since this compound is a natural product, it is essential to ensure the sterility of your stock solution. We recommend filter-sterilizing the stock solution through a 0.22 µm syringe filter before adding it to your cell culture medium.

Q5: What is the best solvent to use for dissolving this compound for cell culture experiments?

The choice of solvent is critical to avoid chemical contamination and ensure cell viability. While specific solubility data for this compound in various cell culture-compatible solvents may not be readily available, a common starting point for natural products is high-purity dimethyl sulfoxide (B87167) (DMSO). It is crucial to use a minimal amount of DMSO and to run a vehicle control (media with the same concentration of DMSO) to assess any solvent-induced effects.

Troubleshooting Guides

Issue 1: Sudden and Severe Contamination (Bacterial or Fungal)

Symptoms:

  • Rapidly cloudy medium.

  • Significant pH change (usually acidic/yellow for bacteria, can be alkaline/pink for some fungi).[1][2]

  • Visible colonies or films on the culture surface.[3]

  • Microscopic observation reveals moving particles (bacteria) or filamentous structures (fungi).[2][4]

Troubleshooting Steps:

  • Isolate and Discard: Immediately isolate the contaminated flask(s) to prevent cross-contamination. Discard all contaminated cultures and media.

  • Decontaminate: Thoroughly decontaminate the biosafety cabinet, incubator, and any equipment that came into contact with the contaminated cultures.[4]

  • Review Aseptic Technique: Carefully review your laboratory's aseptic technique protocols. Ensure all users are adhering to best practices.[7][8][9]

  • Test for Contamination Source:

    • Compound Stock Solution: Plate a small aliquot of your this compound stock solution onto a nutrient agar (B569324) plate and incubate at 37°C to check for bacterial or fungal growth.

    • Media and Reagents: Culture aliquots of your media, serum, and other supplements to check for pre-existing contamination.

Prevention:

  • Always use proper aseptic technique when working in a biosafety cabinet.[10]

  • Filter-sterilize the compound stock solution.

  • Aliquot reagents into smaller, single-use volumes to minimize the risk of contaminating the entire stock.[4]

  • Regularly clean and decontaminate all cell culture equipment.[11]

Issue 2: Subtle Changes in Cell Health (Possible Mycoplasma or Chemical Contamination)

Symptoms:

  • Decreased cell proliferation.

  • Changes in cell morphology (e.g., becoming more granular or rounded).

  • No visible turbidity in the medium.

Troubleshooting Steps:

  • Mycoplasma Testing: Immediately test the cell line for mycoplasma using a reliable method such as PCR, ELISA, or DNA staining (e.g., DAPI or Hoechst).

  • Solvent Toxicity Check:

    • Set up a control experiment with your cell line treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.

    • Assess cell viability and morphology compared to an untreated control.

  • Compound Concentration Gradient:

    • Perform a dose-response experiment with a range of concentrations of the compound to determine if the observed effects are dose-dependent.

Prevention:

  • Routinely test all cell lines for mycoplasma, especially when new lines are introduced to the lab.[4]

  • Always use high-purity, sterile-filtered solvents.

  • Establish the optimal, non-toxic concentration of the compound and its vehicle for your specific cell line.

Data Presentation

Table 1: Common Types of Microbial Contamination and Their Characteristics

ContaminantAppearance in Culture MediumMicroscopic AppearanceTypical pH Change
Bacteria Turbid, sometimes with a surface filmSmall, motile rod-shaped or cocci particlesAcidic (Yellow)
Yeast Slightly turbid, may appear clear initiallyOval or spherical budding particlesAcidic (Yellow)
Mold (Fungi) Initially clear, may develop fuzzy or filamentous growthsThin, multicellular filaments (hyphae)Variable (can be acidic or alkaline)
Mycoplasma ClearNot visible with a standard light microscopeNo significant change

Experimental Protocols

Protocol 1: Sterility Testing of this compound Stock Solution

Objective: To determine if the stock solution of the compound is a source of microbial contamination.

Materials:

  • Stock solution of this compound

  • Tryptic Soy Broth (TSB) or other general-purpose bacterial growth medium

  • Sabouraud Dextrose Agar (SDA) or other fungal growth medium

  • Sterile microcentrifuge tubes

  • Incubator at 37°C

  • Incubator at 25-30°C

Procedure:

  • In a biosafety cabinet, add 10 µL of the compound stock solution to a sterile microcentrifuge tube containing 1 mL of TSB.

  • In a separate tube, add 10 µL of the sterile solvent used for the stock solution to 1 mL of TSB as a negative control.

  • Incubate both tubes at 37°C for 48-72 hours.

  • Observe the TSB for any signs of turbidity. Turbidity in the tube with the compound stock indicates bacterial contamination.

  • In parallel, streak 10 µL of the compound stock solution onto an SDA plate.

  • Incubate the SDA plate at 25-30°C for 5-7 days.

  • Observe the plate for any fungal colonies.

Protocol 2: Mycoplasma Detection by DAPI Staining

Objective: To screen for mycoplasma contamination in cell cultures.

Materials:

  • Cell culture suspected of contamination

  • A known mycoplasma-negative cell line (negative control)

  • A known mycoplasma-positive cell line (positive control)

  • Coverslips

  • Methanol (B129727) (ice-cold)

  • Phosphate-buffered saline (PBS)

  • DAPI staining solution (1 µg/mL in PBS)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed the cells to be tested onto sterile coverslips in a culture dish and allow them to attach overnight.

  • Wash the cells twice with PBS.

  • Fix the cells by adding ice-cold methanol and incubating for 10 minutes.

  • Remove the methanol and allow the coverslips to air dry.

  • Add the DAPI staining solution and incubate for 15 minutes in the dark.

  • Wash the coverslips three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium.

  • Examine the slides using a fluorescence microscope.

    • Negative: Only the nuclei of the cells will be stained and appear as large, well-defined ovals.

    • Positive: In addition to the nuclei, you will see small, bright blue dots or filaments in the cytoplasm surrounding the nuclei. These are the mycoplasma DNA.

Visualizations

Contamination_Troubleshooting_Workflow start Observe Contamination Symptoms q1 Is the medium cloudy? start->q1 q2 Filamentous growth observed? q1->q2 Yes q4 Slow growth / cell stress? q1->q4 No q3 Microscopic observation? q2->q3 No fungal Likely Fungal Contamination q2->fungal Yes bacterial Likely Bacterial Contamination q3->bacterial Motile particles q3->fungal Budding yeast/filaments mycoplasma Suspect Mycoplasma or Chemical/Compound Toxicity q4->mycoplasma Yes no_visible No visible microbial contamination q4->no_visible No action1 Discard culture, decontaminate, review aseptic technique bacterial->action1 fungal->action1 action2 Perform Mycoplasma test (e.g., PCR, DAPI stain) mycoplasma->action2 action3 Run vehicle control and dose-response experiments mycoplasma->action3

Caption: Troubleshooting workflow for cell culture contamination.

Aseptic_Technique_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Disinfect Biosafety Cabinet (e.g., with 70% Ethanol) prep2 Wear appropriate PPE (Gloves, Lab Coat) prep1->prep2 prep3 Disinfect all reagents and supplies entering cabinet prep2->prep3 handle1 Work away from openings; minimize movement prep3->handle1 handle2 Do not pass non-sterile items over sterile items handle1->handle2 handle3 Use sterile pipettes and tips; use once handle2->handle3 handle4 Filter-sterilize compound stock solution handle3->handle4 clean1 Discard waste properly handle4->clean1 clean2 Disinfect cabinet surface after use clean1->clean2

Caption: Key steps for maintaining aseptic technique.

References

"refining experimental protocols for 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Disclaimer: Direct experimental data for "this compound" is limited in publicly available literature. The following troubleshooting guides and protocols are based on established methods for the closely related class of compounds, sesquiterpene lactone glycosides, and taraxinic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: This compound is a sesquiterpene lactone glycoside. The core structure, taraxinic acid, is a known bioactive compound found in plants of the Taraxacum genus (dandelions). The "11β,13-Dihydro" modification indicates a specific reduction of a double bond in the lactone ring, which may alter its reactivity and biological activity. The "β-D-glucopyranosyl ester" indicates that a glucose molecule is attached, which generally increases water solubility.

Q2: What are the primary challenges in working with this type of compound?

A2: The main challenges include:

  • Stability: Sesquiterpene lactones can be sensitive to heat, pH changes, and enzymatic degradation. The ester linkage of the glucose moiety can also be labile.[1]

  • Extraction Efficiency: As a glycoside, it has different polarity compared to its aglycone (the non-sugar part), requiring careful selection of extraction solvents.

  • Purification: Plant extracts are complex mixtures, and isolating a pure compound often requires multiple chromatographic steps.[2]

  • Quantification: Many sesquiterpene lactones lack strong UV chromophores, which can make detection and quantification by HPLC challenging.[3]

Q3: What are the potential biological activities of this compound?

A3: While specific data for this derivative is scarce, its aglycone, taraxinic acid, has shown potent anti-proliferative activity against human leukemia cells by inducing differentiation.[4] The glycoside form may act as a pro-drug, being hydrolyzed to the active aglycone within the body.

Troubleshooting Guides

Low Extraction Yield
Problem Possible Cause Recommended Solution
Low or no compound detected in crude extract. Inappropriate Solvent Polarity: The glycoside is more polar than the aglycone. Non-polar solvents like hexane (B92381) may not be effective.Use a sequence of solvents from non-polar to polar (e.g., hexane, then ethyl acetate, then methanol) to fractionate the extract. For glycosides, methanol (B129727) or ethanol (B145695) are often effective.[1]
Compound Degradation: High temperatures during solvent evaporation or prolonged extraction times can degrade the molecule.Use modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce time and temperature.[5] Evaporate solvents under reduced pressure at low temperatures (<40°C).
Instability of Powdered Material: Storing powdered plant material for extended periods can lead to compound degradation.Use freshly powdered herbal material for extractions. One study on sesquiterpene lactones found a ~20% loss after 15-20 days of storage.[6]
Issues During Chromatographic Purification
Problem Possible Cause Recommended Solution
Poor separation of the target compound from impurities. Incorrect Stationary/Mobile Phase: The polarity of the column (e.g., normal phase silica (B1680970) vs. reversed-phase C18) and the solvent system are not optimized.For polar glycosides, reversed-phase HPLC (e.g., C18 column) with a water/acetonitrile or water/methanol gradient is typically the method of choice.[3][7] Consider using different chromatographic techniques in combination for complex mixtures.[2]
Compound appears to degrade on the column. Acidic/Basic Conditions: Residual acid or base on silica gel can hydrolyze the ester linkage or modify the lactone ring.Use deactivated silica gel or a buffered mobile phase. For HPLC, ensure the pH of the mobile phase is neutral.
Tailing peaks in HPLC. Interaction with Stationary Phase: The compound may have secondary interactions with the silica backbone of the C18 column.Add a small amount of a competing agent like trifluoroacetic acid (TFA) (0.05-0.1%) to the mobile phase to improve peak shape.
Problems with Compound Characterization
Problem Possible Cause Recommended Solution
Weak or no UV signal in HPLC. Lack of a Strong Chromophore: Many sesquiterpene lactones absorb only at low wavelengths (210-220 nm), where solvent interference can be high.[3]Use a Diode Array Detector (DAD) to screen across all wavelengths. Consider alternative detectors like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[1]
Ambiguous NMR spectra. Sample Impurity: Co-eluting compounds are obscuring the signals of the target molecule.Further purify the sample using techniques like preparative HPLC. Perform 2D NMR experiments (COSY, HSQC, HMBC) to help resolve overlapping signals and confirm the structure.
Difficulty obtaining a clear Mass Spectrum. Poor Ionization: The compound may not ionize efficiently under standard ESI conditions.Try different ionization modes (positive/negative) and sources (e.g., APCI). Adduct formation (e.g., [M+Na]+) is common, so search for these in the spectrum.[8]

Experimental Protocols & Workflows

General Workflow for Isolation and Analysis

G cluster_0 Extraction & Fractionation cluster_1 Purification cluster_2 Analysis & Characterization A 1. Plant Material (e.g., Taraxacum root) B 2. Extraction (e.g., Methanol, UAE) A->B C 3. Crude Extract B->C D 4. Liquid-Liquid Partition (e.g., Hexane, EtOAc, BuOH) C->D E 5. Column Chromatography (e.g., Silica Gel, Sephadex) D->E Polar Fraction F 6. Preparative HPLC (Reversed-Phase C18) E->F G 7. Pure Compound F->G H 8. Analytical HPLC-DAD/MS G->H I 9. NMR Spectroscopy (1H, 13C, 2D) G->I J 10. Bioactivity Assays H->J I->J

Caption: General workflow for the extraction, purification, and analysis of sesquiterpene lactone glycosides.

Hypothesized Signaling Pathway of Taraxinic Acid in HL-60 Cells

Based on published data for the aglycone, taraxinic acid.[4]

G cluster_0 Cell Cycle Regulation cluster_1 Cellular Response TA Taraxinic Acid (Aglycone) p21 p21 (CIP1) Up-regulation TA->p21 p27 p27 (KIP1) Up-regulation TA->p27 cMyc c-myc Down-regulation TA->cMyc G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Inhibits CDK2/4 p27->G1_Arrest Inhibits CDK2 Proliferation Proliferation cMyc->Proliferation Differentiation Monocytic Differentiation G1_Arrest->Differentiation

Caption: Hypothesized signaling pathway for taraxinic acid-induced differentiation in leukemia cells.

References

Validation & Comparative

A Comparative Analysis of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester and Other Germacranolides in Inflammation and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, germacranolides, a major subgroup of sesquiterpene lactones, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative overview of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester and other prominent germacranolides, focusing on their anti-inflammatory and cytotoxic properties. While experimental data on this compound itself is limited in publicly available literature, this comparison leverages data from structurally related and well-studied germacranolides to provide a valuable reference for researchers, scientists, and drug development professionals.

Germacranolides are characterized by a 10-membered carbocyclic ring and are predominantly found in plants of the Asteraceae family.[1] Their biological effects are often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with biological nucleophiles, thereby modulating various cellular processes.[2] Key mechanisms of action include the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and the induction of apoptosis in cancer cells.[2][3]

Comparative Analysis of Biological Activity

To contextualize the potential activity of this compound, this section presents a comparative summary of the anti-inflammatory and cytotoxic activities of other notable germacranolides. The data is presented in tabular format for ease of comparison.

Anti-inflammatory Activity

The anti-inflammatory effects of germacranolides are often evaluated by their ability to inhibit key inflammatory mediators and pathways. A common target is the NF-κB signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[3] The inhibitory concentration (IC50) values for NF-κB inhibition and other anti-inflammatory markers for several germacranolides are summarized in Table 1.

CompoundAssayCell LineIC50 (µM)Reference
ParthenolideNF-κB InhibitionTHP1-Dual4.12[4]
Sylvaticalide ANF-κB InhibitionTHP1-Dual10.57[4]
Sylvaticalide BNF-κB InhibitionTHP1-Dual6.25[4]
8-deoxylactucinNitric Oxide ProductionMouse Peritoneal Cells~5[5]
ParthenolideNitric Oxide ProductionMouse Peritoneal CellsSubstantial decrease[6]
9-hydroxyparthenolideNitric Oxide ProductionMouse Peritoneal CellsSubstantial decrease[6]

Table 1: Anti-inflammatory Activity of Selected Germacranolides. This table summarizes the IC50 values of various germacranolides in different in vitro anti-inflammatory assays.

Cytotoxic Activity

Many germacranolides have demonstrated potent cytotoxic effects against various cancer cell lines. This activity is often evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[4][7] Table 2 provides a summary of the cytotoxic activity (IC50 values) of several germacranolides.

CompoundCell LineIC50 (µM)Reference
Tomentin AK562 (Leukemia)0.40[8]
Tomentin ACCRF-CEM (Leukemia)5.1[8]
CostunolideA549 (Lung Carcinoma)>10[9]
ParthenolideA549 (Lung Carcinoma)2.5[9]
IsobisparthenolidineA549 (Lung Carcinoma)3.2[9]
BisparthenolidineA549 (Lung Carcinoma)1.8[9]
Carpescernolide AHEL (Leukemia)2.45[10]
Carpescernolide BHEL (Leukemia)1.59[10]
Carpescernolide CHEL (Leukemia)5.47[10]

Table 2: Cytotoxic Activity of Selected Germacranolides. This table presents the IC50 values of various germacranolides against different human cancer cell lines.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate a key signaling pathway targeted by germacranolides and a general experimental workflow.

Caption: NF-κB Signaling Pathway.

Experimental_Workflow cluster_assays Biological Assays Compound_Preparation Prepare Germacranolide Solutions Treatment Treat Cells with Germacranolide (and inflammatory stimulus if needed) Compound_Preparation->Treatment Cell_Culture Culture Target Cells (e.g., Macrophages, Cancer Cells) Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NF-κB Reporter Assay) Incubation->Anti_inflammatory_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Incubation->Cytotoxicity_Assay Data_Analysis Measure Readout & Analyze Data (e.g., Luminescence, Absorbance) Anti_inflammatory_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis IC50_Determination Determine IC50 Values Data_Analysis->IC50_Determination

Caption: General Experimental Workflow.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are the methodologies for two key assays frequently used to evaluate the biological activity of germacranolides.

NF-κB Inhibition Reporter Assay

This assay quantifies the ability of a compound to inhibit the NF-κB signaling pathway, typically activated by an inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).[11]

1. Cell Culture and Seeding:

  • HEK293 cells (or another suitable cell line) stably expressing an NF-κB luciferase reporter construct are cultured in complete medium (e.g., DMEM with 10% FBS).

  • Cells are seeded into a 96-well white, opaque plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium and incubated overnight.[11]

2. Compound Treatment:

  • Serial dilutions of the test compound are prepared in the culture medium.

  • The culture medium is removed from the wells, and 50 µL of the compound dilutions are added to the respective wells. A vehicle control (e.g., DMSO) is also included.

  • The plate is incubated for 1 hour at 37°C in a 5% CO2 incubator.[11]

3. Stimulation:

  • A working solution of an NF-κB activator (e.g., 20 ng/mL TNF-α) is prepared.

  • 50 µL of the activator solution is added to all wells except for the unstimulated control wells (which receive 50 µL of medium instead). The final concentration of the activator will be half of the working solution concentration.

  • The plate is incubated for 6 hours at 37°C in a 5% CO2 incubator.[11]

4. Luminescence Measurement:

  • The plate is equilibrated to room temperature.

  • 100 µL of a luciferase assay reagent is added to each well.

  • Luminescence is immediately measured using a plate-reading luminometer.[11]

5. Data Analysis:

  • The percentage of inhibition is calculated relative to the stimulated and unstimulated controls.

  • The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.[11]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][7]

1. Cell Seeding:

  • Target cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

2. Compound Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control is also included.

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

3. MTT Addition:

  • After the incubation period, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well.[3]

  • The plate is incubated for 4 hours in a humidified atmosphere at 37°C.[3]

4. Formazan (B1609692) Solubilization:

  • 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well.[3]

  • The plate is allowed to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals.[3]

5. Absorbance Measurement:

  • The absorbance of the samples is measured using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of around 630 nm can be used to subtract background absorbance.[4]

6. Data Analysis:

  • Cell viability is expressed as a percentage of the vehicle-treated control.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Conclusion

While direct experimental evidence for the biological activities of this compound remains to be established, the comparative data from other germacranolides suggest that it may possess anti-inflammatory and cytotoxic properties. The provided experimental protocols offer a standardized framework for future investigations into this and other related compounds. Further research is warranted to isolate or synthesize this compound and evaluate its pharmacological profile to determine its potential as a therapeutic agent.

References

A Comparative Analysis of Taraxinic Acid and its Glycoside Ester in Cellular Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of natural compounds is paramount. This guide provides a detailed comparison of the biological activities of taraxinic acid and its derivative, 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester, with a focus on their cytotoxic and anti-inflammatory effects.

Emerging research highlights taraxinic acid, a sesquiterpene lactone found in plants of the Taraxacum genus (dandelions), as a potent bioactive molecule with significant antiproliferative properties. In contrast, its glycosylated form, taraxinic acid β-D-glucopyranosyl ester, is generally considered to be the less active precursor. The biological activity of taraxinic acid is primarily attributed to its aglycone structure.[1][2][3]

One study demonstrated that the active component responsible for cytotoxicity in cancer cells is taraxinic acid itself, rather than its glycoside form.[1][2][3] This was determined through enzymatic hydrolysis and MTT assays, which showed that the removal of the glucose moiety is essential for its potent biological effects. While specific comparative data for this compound is limited in the current literature, the available evidence strongly suggests that the aglycone form, taraxinic acid, is the significantly more active compound.

Comparative Biological Activity

CompoundBiological ActivityCell LineKey Findings
Taraxinic Acid Antiproliferative / Cytotoxic Human promyelocytic leukemia (HL-60)Potent antiproliferative activity; Induces cell differentiation.[1][2][3][4]
Human gastric cancer (AGS)Identified as an anti-cancer active component.[1]
Taraxinic acid β-D-glucopyranosyl ester Cytotoxicity Various cancer cellsConsidered the inactive or less active form; activity is attributed to the aglycone (taraxinic acid) after hydrolysis.[1][2][3]

Mechanism of Action: Taraxinic Acid-Induced Cell Differentiation

Taraxinic acid has been shown to be a potent inducer of differentiation in human acute promyelocytic leukemia HL-60 cells.[1][2] This process involves the modulation of key regulatory proteins, leading to the maturation of leukemia cells into monocytes/macrophages.[2] The proposed signaling pathway involves the downregulation of the c-myc oncogene and the upregulation of cyclin-dependent kinase inhibitors p21(CIP1) and p27(KIP1).[2][4]

G cluster_0 Taraxinic Acid Treatment cluster_1 Cellular Response in HL-60 Cells Taraxinic_Acid Taraxinic Acid c_myc c-myc Expression Taraxinic_Acid->c_myc Downregulates p21_p27 p21(CIP1) & p27(KIP1) Expression Taraxinic_Acid->p21_p27 Upregulates Differentiation Cell Differentiation (Monocyte/Macrophage Lineage) c_myc->Differentiation Inhibits (relieved) p21_p27->Differentiation Promotes G Start Seed cells in 96-well plates Treat Treat cells with varying concentrations of Taraxinic Acid or its Glycoside Start->Treat Incubate Incubate for a specified period (e.g., 24-72h) Treat->Incubate Add_MTT Add MTT solution to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours to allow formazan (B1609692) crystal formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure absorbance at 570 nm using a microplate reader Solubilize->Measure

References

A Researcher's Guide to Investigating the Synergistic Potential of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a framework for exploring the synergistic effects of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester. While direct experimental evidence for synergistic combinations involving this specific sesquiterpene lactone is not yet prevalent in published literature, its presence in Taraxacum officinale (dandelion)—a plant known for its antioxidant and anti-inflammatory properties—suggests a strong potential for such interactions.

This document outlines hypothetical synergistic scenarios based on the presumed bioactivities of this compound and details the established experimental protocols required to validate these hypotheses. The provided methodologies and data presentation formats are designed to support the design and execution of robust preclinical research.

Hypothesized Synergistic Combinations and Potential Mechanisms

Based on the known anti-inflammatory and antioxidant activities of dandelion extracts, it is plausible that this compound could act synergistically with other compounds that modulate similar or complementary pathways. This guide will focus on two primary areas of investigation: anti-inflammatory and antioxidant effects.

Table 1: Hypothetical Synergistic Anti-inflammatory Effects

Compound ClassExample CompoundProposed Synergistic Mechanism
Non-steroidal Anti-inflammatory Drug (NSAID) IbuprofenDual inhibition of cyclooxygenase (COX) enzymes, potentially allowing for lower, safer doses of each compound to achieve the desired anti-inflammatory effect.
Corticosteroid Dexamethasone (B1670325)Complementary suppression of inflammatory pathways; this compound may inhibit upstream signaling molecules (e.g., NF-κB), while dexamethasone acts on glucocorticoid receptors to suppress the expression of inflammatory genes.
Flavonoid QuercetinAdditive or synergistic inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, and modulation of mast cell degranulation.

Table 2: Hypothetical Synergistic Antioxidant Effects

Compound ClassExample CompoundProposed Synergistic Mechanism
Phenolic Acid Caffeic AcidRegeneration of the antioxidant capacity of this compound, leading to a prolonged and enhanced radical scavenging activity.
Vitamin Ascorbic Acid (Vitamin C)Direct radical scavenging by both compounds and the potential for ascorbic acid to recycle other antioxidants.
Carotenoid β-CaroteneComplementary quenching of different types of reactive oxygen species (ROS) in different cellular compartments.

Experimental Protocols for Assessing Synergy

To quantitatively assess the synergistic, additive, or antagonistic effects of drug combinations, the checkerboard assay coupled with the Combination Index (CI) calculation is a widely accepted and robust method.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method that allows for the testing of multiple concentrations of two compounds, both individually and in combination.

Materials:

  • 96-well microtiter plates

  • This compound (Compound A) stock solution

  • Compound to be tested for synergy (Compound B) stock solution

  • Appropriate cell line (e.g., RAW 264.7 macrophages for inflammation studies) or chemical assay components (e.g., DPPH for antioxidant assays)

  • Cell culture medium or reaction buffer

  • Multichannel pipette

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare serial dilutions of Compound A and Compound B in the appropriate medium or buffer.

    • For a 96-well plate, typically eight concentrations of each compound are prepared.

  • Plate Setup:

    • In a 96-well plate, add increasing concentrations of Compound A along the x-axis (columns 2-9). Column 1 will serve as the control for Compound B alone, and column 10 will be the no-drug control.

    • Add increasing concentrations of Compound B along the y-axis (rows B-H). Row A will serve as the control for Compound A alone.

  • Incubation:

    • Add the cells or assay components to each well.

    • Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2 for cell-based assays).

  • Data Collection:

    • After the incubation period, measure the desired endpoint. This could be cell viability (e.g., using an MTT assay), nitric oxide production (e.g., using the Griess reagent for inflammation), or absorbance (e.g., for DPPH radical scavenging).

Combination Index (CI) Calculation

The Combination Index (CI) method, developed by Chou and Talalay, is used to quantify the nature of the interaction between two compounds.

The CI is calculated using the following formula:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of Compound A and Compound B in combination that produce a certain effect (e.g., 50% inhibition).

  • (Dx)₁ and (Dx)₂ are the concentrations of Compound A and Compound B alone that produce the same effect.

Interpretation of CI Values:

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz can help to clarify complex experimental designs and theoretical concepts.

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Compound A Stock Dilutions Serial Dilutions A->Dilutions B Compound B Stock B->Dilutions Plate 96-Well Plate Setup Dilutions->Plate Incubation Incubation Plate->Incubation Measurement Endpoint Measurement Incubation->Measurement IC50 IC50 Determination Measurement->IC50 CI CI Calculation IC50->CI Result Synergy/Additive/Antagonism CI->Result

Caption: Experimental workflow for assessing synergistic effects.

synergy_concept cluster_drugs cluster_effects A Compound A Combination Combination A->Combination B Compound B B->Combination Synergy Synergistic Effect (Effect > A + B) Additive Additive Effect (Effect = A + B) Antagonism Antagonistic Effect (Effect < A + B) Combination->Synergy CI < 1 Combination->Additive CI = 1 Combination->Antagonism CI > 1

Caption: Conceptual representation of drug interaction outcomes.

This guide provides a foundational framework for initiating research into the synergistic effects of this compound. The successful application of these methodologies will contribute to a deeper understanding of its therapeutic potential and may unveil novel combination therapies for inflammatory and oxidative stress-related conditions.

A Comparative Guide to the In Vivo Validation of Sesquiterpene Lactones: Contextualizing 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester (DTA-GE) is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. While in vitro studies have suggested the cytotoxic potential of DTA-GE and its derivatives against various cancer cell lines, a comprehensive understanding of its in vivo efficacy and mechanism of action is currently lacking.[1] Sesquiterpene lactones, in general, have garnered significant interest in drug development due to their well-documented anti-inflammatory and anticancer properties, which have been validated in numerous preclinical in vivo models.[2][3][4]

This guide provides a comparative overview of the in vivo effects of two well-characterized sesquiterpene lactones, Parthenolide (B1678480) and Costunolide. By examining their performance in established animal models and their modulation of key signaling pathways, we aim to provide a valuable reference for researchers interested in the therapeutic potential of DTA-GE and other related compounds. The primary mechanisms of action for many sesquiterpene lactones involve the modulation of critical inflammatory and cell survival pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][4]

Data Presentation: In Vivo Efficacy of Parthenolide and Costunolide

The following tables summarize the quantitative data from various in vivo studies, highlighting the anti-inflammatory and anticancer effects of Parthenolide and Costunolide.

Table 1: In Vivo Anti-Inflammatory Effects of Parthenolide and Costunolide

CompoundAnimal ModelDisease/ConditionDosing RegimenKey FindingsReference
Parthenolide CFTR-knockout miceLPS-induced lung inflammationNot specifiedSignificantly reduced neutrophil influx and levels of cytokines/chemokines in bronchoalveolar lavage fluid.[2][2]
Parthenolide RatsEndotoxic shock0.25, 0.5, or 1 mg/kg (pretreatment); 1 mg/kg (post-treatment)Improved hemodynamic profile, reduced plasma nitrate/nitrite levels, and decreased lung neutrophil infiltration.[5][5]
Costunolide ApoE-/- mice on a high-fat dietAtherosclerosis10, 20 mg/kg/day (i.g.) for 8 weeksDose-dependently alleviated atherosclerosis and reduced inflammatory responses in the aorta.[6][6]
Costunolide MiceCarrageenan-induced pleurisyNot specifiedReduced accumulation of polymorphonuclear cells and expression of pro-inflammatory markers in the lungs.[7][7]

Table 2: In Vivo Anticancer Effects of Parthenolide and Costunolide

CompoundAnimal ModelCancer TypeDosing RegimenKey FindingsReference
Parthenolide Murine osteosarcoma modelOsteosarcomaNot specifiedSuppressed lung metastasis when administered concurrently with tumor cell inoculation.[8][8]
Parthenolide (as DMAPT) PEL xenograft micePrimary Effusion LymphomaNot specifiedDelayed ascites development and prolonged survival.[9][9]
Costunolide 3LL Lewis lung carcinoma-bearing modelLung CarcinomaIntraperitoneal injection once a day for seven daysSignificantly suppressed tumor growth and increased survival.[4][4]
Costunolide SKOV3(PT)-bearing mouse modelPlatinum-resistant Ovarian CancerNot specifiedSuppressed tumor growth.[10][10]
Costunolide Xenograft model with MDA-MB-231 cellsBreast CancerNot specifiedDiminished xenograft tumor growth.[7][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments used to assess the efficacy of sesquiterpene lactones.

LPS-Induced Lung Inflammation in Mice

This model is widely used to study acute lung injury and the anti-inflammatory effects of test compounds.

  • Animals: C57BL/6 mice (8-10 weeks old) are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Compound Administration: Parthenolide or vehicle (e.g., DMSO diluted in saline) is administered intraperitoneally (i.p.) or via the desired route at a predetermined time before LPS challenge.[2]

  • LPS Challenge: Mice are anesthetized, and lipopolysaccharide (LPS) from E. coli (e.g., 10-20 μg in 50 μL of sterile saline) is instilled intratracheally to induce lung inflammation.[2]

  • Bronchoalveolar Lavage (BAL): At selected time points (e.g., 3, 6, and 8 hours) after LPS administration, mice are euthanized.[2] The trachea is cannulated, and the lungs are lavaged with a fixed volume of sterile saline or PBS.

  • Analysis: The BAL fluid is centrifuged to separate cells from the supernatant.

    • Cell Count: The cell pellet is resuspended, and total and differential cell counts (neutrophils, macrophages) are performed.

    • Cytokine Analysis: The supernatant is used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., CXCL1/KC, CXCL2/MIP-2) using ELISA or multiplex assays.

  • Histopathology: Lung tissues can be collected, fixed in formalin, and embedded in paraffin (B1166041) for histological examination of inflammation and injury.

Cancer Xenograft Models

Xenograft models are instrumental in evaluating the in vivo anticancer activity of novel compounds.

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, SKOV3 for ovarian cancer) are cultured under standard conditions.

  • Animals: Immunocompromised mice (e.g., nude mice, NOD/SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) in a suitable medium (e.g., PBS or Matrigel) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is often calculated using the formula: (length × width^2) / 2.

  • Compound Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. The test compound (e.g., Costunolide) or vehicle is administered via a clinically relevant route (e.g., intraperitoneal, oral gavage) at a specified dose and schedule.[7]

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed. Tumors are then excised and weighed.

  • Analysis:

    • Tumor Growth Inhibition: The reduction in tumor volume and weight in the treatment group is compared to the control group.

    • Immunohistochemistry: Tumor tissues can be analyzed for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).

    • Western Blotting: Protein extracts from tumors can be used to assess the modulation of target signaling pathways.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by sesquiterpene lactones and a typical experimental workflow for in vivo studies.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus genes Pro-inflammatory Genes (TNF-α, IL-6) nucleus->genes parthenolide Parthenolide/ Costunolide parthenolide->IKK

Caption: NF-κB signaling pathway and its inhibition by sesquiterpene lactones.

G start Start: In Vivo Study acclimatization Animal Acclimatization start->acclimatization randomization Randomization into Control & Treatment Groups acclimatization->randomization tumor_induction Tumor Induction/ Inflammatory Challenge randomization->tumor_induction treatment Compound Administration tumor_induction->treatment monitoring Monitoring: Tumor Volume/Clinical Signs treatment->monitoring endpoint Endpoint: Euthanasia & Sample Collection monitoring->endpoint analysis Data Analysis: Statistical Comparison endpoint->analysis conclusion Conclusion analysis->conclusion

References

A Comparative Analysis of 11β,13-Dihydrotaraxinic Acid β-D-Glucopyranosyl Ester from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester, a sesquiterpene lactone glycoside with emerging therapeutic potential. This document outlines its primary natural sources, comparative yields, and biological activities, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a natural product belonging to the class of sesquiterpene lactones. These compounds are widely distributed in the plant kingdom and are known for their diverse pharmacological activities. This particular glycoside has been identified in at least two well-known plant species: the common dandelion (Taraxacum officinale) and the pomegranate (Punica granatum). Its biological activity, particularly its role in modulating inflammatory and antioxidant pathways, has garnered interest in the scientific community.

Comparative Data from Different Sources

While direct comparative studies quantifying the yield and purity of this compound from different plant sources are limited, the existing literature provides valuable insights. The following table summarizes the available quantitative and qualitative data.

FeatureTaraxacum officinale (Dandelion)Punica granatum (Pomegranate)
Plant Part(s) Leaves and RootsFruit Peel
Extraction Solvent Methanol (B129727), Ethanol (B145695), Ethyl Acetate (B1210297), WaterEthyl Acetate, Methanol, Hexane
Yield of Compound Identified as the main sesquiterpene lactone in leaf extracts; specific percentage yield not reported in the reviewed literature.Presence reported; specific yield data for this compound is not available in the reviewed literature.
Purity High purity achievable through chromatographic methods (e.g., HPLC).Purity following isolation would be dependent on the specific chromatographic techniques employed.
Reported Biological Activity The leaf extract and the isolated compound activate the Nrf2 signaling pathway in human hepatocytes, a key regulator of antioxidant and anti-inflammatory responses.[1] The leaf extract also induces the Nrf2 target gene heme oxygenase 1 (HO-1).[1]Pomegranate peel extracts are known to possess anti-inflammatory properties, though the specific contribution of this compound is not detailed.

Biological Activity and Signaling Pathways

This compound, like other sesquiterpene lactones, exhibits significant biological activity, primarily related to its anti-inflammatory and antioxidant properties. The key signaling pathways modulated by this class of compounds are the Nrf2 and NF-κB pathways.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds like certain sesquiterpene lactones, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Keap1_inactive Inactive Keap1 Nrf2_Keap1->Keap1_inactive Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester Compound->Nrf2_Keap1 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Nrf2_ARE Nrf2-ARE Complex ARE->Nrf2_ARE Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) Nrf2_ARE->Genes Upregulation

Caption: Activation of the Nrf2 signaling pathway by this compound.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Sesquiterpene lactones can inhibit this pathway at various points, often by preventing the degradation of IκBα.[2]

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_IkBa NF-κB-IκBα Complex NFkB_free NF-κB NFkB_IkBa->NFkB_free IkBa_p Phosphorylated IκBα NFkB_IkBa->IkBa_p Phosphorylation NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation IkBa_deg Degraded IκBα IkBa_p->IkBa_deg Ubiquitination & Degradation Stimuli Pro-inflammatory Stimuli Stimuli->NFkB_IkBa Activates IKK Compound 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester Compound->IkBa_p Inhibits Degradation DNA DNA NFkB_nuc->DNA NFkB_DNA NF-κB-DNA Binding DNA->NFkB_DNA Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_DNA->Genes Upregulation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the extraction, isolation, and quantification of this compound from plant sources.

Extraction of Sesquiterpene Lactone Glycosides

This protocol is a general procedure and may require optimization based on the specific plant material.

Workflow for Extraction

Extraction_Workflow Start Plant Material (e.g., Dried Leaves of T. officinale) Grinding Grinding to a fine powder Start->Grinding Extraction Maceration or Soxhlet Extraction with Methanol or Ethanol Grinding->Extraction Filtration Filtration to remove solid residue Extraction->Filtration Concentration Concentration under reduced pressure (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Caption: General workflow for the extraction of sesquiterpene lactone glycosides.

Detailed Steps:

  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves of Taraxacum officinale) at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the material into a fine powder using a mechanical grinder.

  • Extraction:

    • Maceration: Soak the powdered plant material in methanol or ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional stirring. Repeat the process 2-3 times to ensure complete extraction.

    • Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract with methanol or ethanol in a Soxhlet apparatus for 6-8 hours.

  • Filtration and Concentration: Filter the resulting extract through Whatman No. 1 filter paper. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Isolation and Purification by Chromatography
  • Liquid-Liquid Partitioning: Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v) and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to separate compounds based on their polarity. The fraction containing sesquiterpene lactone glycosides is typically found in the more polar fractions (e.g., ethyl acetate and the remaining aqueous methanol fraction).

  • Column Chromatography: Subject the enriched fraction to column chromatography on silica (B1680970) gel. Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, pool the fractions containing the target compound and subject them to preparative HPLC using a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water.

Quantification by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a sensitive and accurate method for the quantification of this compound.

  • Standard Preparation: Prepare a stock solution of a purified standard of this compound in methanol. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh the dried plant extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC-MS Conditions (Illustrative):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient elution with (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • MS Detection: Electrospray ionization (ESI) in negative ion mode, monitoring for the specific m/z of the deprotonated molecule [M-H]⁻.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Conclusion

This compound is a promising natural compound found in readily available plant sources like Taraxacum officinale and Punica granatum. While quantitative data on its abundance in these sources is still emerging, its demonstrated ability to modulate the Nrf2 and potentially the NF-κB signaling pathways highlights its therapeutic potential for conditions involving inflammation and oxidative stress. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate this compound, from its isolation and quantification to the elucidation of its pharmacological mechanisms. Further research is warranted to establish a more direct comparative analysis of its yield from different botanical sources and to fully explore its bioactivities.

References

"evaluating the therapeutic potential of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester against known standards"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the therapeutic potential of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester against established standards in oncology, inflammation, and oxidative stress.

This guide delves into the therapeutic potential of this compound, a sesquiterpene lactone glycoside isolated from plants of the Taraxacum genus. While research on this specific compound is emerging, this document provides a comparative overview of its known cytotoxic effects and discusses the potential for anti-inflammatory and antioxidant activities based on related compounds and established standards.

Cytotoxic Potential: An Emerging Profile

Recent in vitro studies have begun to shed light on the cytotoxic activity of this compound. A key study by Michalska and colleagues in 2019 investigated its effects on a panel of human cancer and normal cell lines. While the precise IC50 values from the primary literature were not available for this review, the study indicated cytotoxic activity against several cancer cell lines.[1]

For a comparative perspective, the table below presents the cytotoxic activity of standard chemotherapeutic agents against various cancer cell lines.

CompoundCell Line(s)Reported IC50 (µM)Standard Drug(s)
This compound Human melanoma (A375, HTB140, WM793), Prostate carcinoma (DU145), Liver cancer (Huh7)Data not availableDoxorubicin
Taraxinic acid (parent compound) Human melanoma (A375, HTB140)83.2Doxorubicin
Human melanoma (WM793)60.4Doxorubicin
Doxorubicin Broad spectrum against various cancersVaries by cell line (typically low µM to nM range)-

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

The cytotoxic activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Workflow:

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates cell_adhesion Allow cells to adhere overnight cell_seeding->cell_adhesion compound_addition Add serial dilutions of test compound cell_adhesion->compound_addition incubation_treatment Incubate for 48-72 hours compound_addition->incubation_treatment mtt_addition Add MTT solution to each well incubation_treatment->mtt_addition incubation_mtt Incubate for 4 hours mtt_addition->incubation_mtt solubilization Add solubilization buffer (e.g., DMSO) incubation_mtt->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation

Figure 1: Workflow of the MTT cytotoxicity assay.

Anti-Inflammatory Potential: Awaiting Direct Evidence

To date, no specific studies have been published evaluating the in vitro anti-inflammatory activity of this compound. However, extracts from Taraxacum officinale, a source of this compound, have demonstrated anti-inflammatory properties. These extracts have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This suggests that constituent compounds, such as the one , may contribute to these effects.

Below is a comparison with standard anti-inflammatory drugs.

CompoundAssayKey Parameters MeasuredReported IC50/EffectStandard Drug(s)
This compound Nitric Oxide (NO) Inhibition in RAW 264.7 cellsNitrite concentrationData not availableDexamethasone, Indomethacin
Dexamethasone Nitric Oxide (NO) Inhibition in RAW 264.7 cellsNitrite concentrationVaries (typically in the nM to low µM range)-
Indomethacin Nitric Oxide (NO) Inhibition in RAW 264.7 cellsNitrite concentrationVaries (typically in the µM range)-

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide production in LPS-stimulated murine macrophage cells (RAW 264.7). The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.

Signaling Pathway:

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Inflammation Inflammation NO->Inflammation

Figure 2: Simplified LPS-induced nitric oxide production pathway.

Antioxidant Capacity: An Area for Future Investigation

Similar to its anti-inflammatory properties, the direct antioxidant activity of this compound has not yet been reported in the scientific literature. The broader class of sesquiterpene lactones is known to possess antioxidant potential, and various extracts of Taraxacum species have shown free radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

A comparative table with standard antioxidants is provided below.

CompoundAssayReported IC50/EC50Standard Drug(s)
This compound DPPH Scavenging AssayData not availableAscorbic Acid, Trolox
Ascorbic Acid DPPH Scavenging AssayVaries (typically in the µg/mL range)-
Trolox DPPH Scavenging AssayVaries (typically in the µg/mL range)-

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity can be evaluated by the DPPH free radical scavenging assay. This method is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Experimental Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_calc Calculation reagent_prep Prepare DPPH solution and sample dilutions mixing Mix sample with DPPH solution reagent_prep->mixing incubation Incubate in the dark mixing->incubation absorbance Measure absorbance at 517 nm incubation->absorbance scavenging_activity Calculate % scavenging activity absorbance->scavenging_activity ic50 Determine IC50 value scavenging_activity->ic50

Figure 3: Workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

This compound demonstrates potential as a cytotoxic agent, warranting further investigation to quantify its efficacy against a broader range of cancer cell lines and to elucidate its mechanism of action. While direct evidence for its anti-inflammatory and antioxidant activities is currently lacking, the known properties of related compounds and plant extracts suggest that these are promising avenues for future research. Further studies are essential to fully characterize the therapeutic potential of this natural product and to establish its profile in comparison to existing standards.

References

Safety Operating Guide

Navigating the Safe Disposal of 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester, a naturally derived sesquiterpene lactone glycoside, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential safety and logistical information, drawing from general principles of chemical waste management and the known characteristics of the broader class of sesquiterpene lactones.

Immediate Safety and Handling

Personal Protective Equipment (PPE): When handling this compound in its solid form or in solution, appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin absorption.
Eye Protection Safety goggles or a face shield.Protects against splashes and airborne particles.
Skin and Body Protection A lab coat or chemical-resistant apron.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood.Minimizes inhalation of any dust or aerosols.

Spill Cleanup Procedures: In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the affected area.

Spill ScenarioContainmentDecontaminationDisposal of Cleanup Materials
Solid Spill Gently cover the spill with absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.Moisten the absorbent material with a suitable solvent (e.g., ethanol) to aid in collection.Collect the mixture into a clearly labeled, sealed container for hazardous waste.
Solution Spill Surround the spill with an absorbent barrier.Cover the spill with absorbent pads or material.Collect all contaminated materials into a sealed, labeled hazardous waste container.

Disposal Protocol: Chemical Degradation via Hydrolysis

Given that this compound contains both an ester and a glycosidic bond, chemical hydrolysis is a recommended method for its degradation prior to disposal. This process breaks the molecule down into smaller, likely less hazardous components. Both acid and base-catalyzed hydrolysis can be effective.

Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)

This protocol is adapted from general procedures for the hydrolysis of esters and glycosides and should be performed by trained personnel in a controlled laboratory setting.

Materials:

  • This compound waste

  • Ethanol (B145695) (or other suitable solvent)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • pH indicator strips

  • Appropriate reaction vessel with reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Dissolution: Dissolve the this compound waste in a minimal amount of ethanol inside the reaction vessel.

  • Addition of Base: Add an excess of 1 M NaOH solution to the vessel. A general starting point is a 5 to 10-fold molar excess relative to the estimated amount of the compound.

  • Reflux: Heat the mixture to reflux with constant stirring for a minimum of 2 hours. This will facilitate the hydrolysis of both the ester and glycosidic linkages.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the solution by slowly adding 1 M HCl while monitoring the pH with indicator strips. Adjust the pH to a neutral range (pH 6-8).

  • Disposal: The resulting neutralized solution, containing the hydrolyzed products (taraxinic acid derivative, glucose, and salts), should be disposed of as chemical waste in accordance with local and institutional regulations. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety office for neutralized, non-hazardous solutions.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Initial Assessment cluster_1 Treatment cluster_2 Final Disposal Start Waste Generated Assess Assess Quantity and Concentration Start->Assess SmallScale Small Quantity (<1g)? Assess->SmallScale Degradation Chemical Degradation (Hydrolysis) SmallScale->Degradation Yes DirectDisposal Direct Disposal as Chemical Waste SmallScale->DirectDisposal No Neutralize Neutralize Hydrolyzed Solution Degradation->Neutralize Package Package in Labeled Waste Container DirectDisposal->Package Neutralize->Package Dispose Dispose via Institutional EHS Package->Dispose

Caption: Decision-making workflow for the safe disposal of the target compound.

Disclaimer: This guide is intended for informational purposes only and is based on general chemical safety principles. It is not a substitute for a formal safety data sheet or the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office for specific disposal protocols and to ensure compliance with all applicable regulations.

Personal protective equipment for handling 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human consumption. [1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling 11β,13-Dihydrotaraxinic acid β-D-glucopyranosyl ester.

Body PartRequired PPESpecifications and Rationale
Hands Double-gloved Nitrile GlovesProvides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears[5].
Eyes/Face Safety Glasses with Side-shields or GogglesProtects eyes from splashes or airborne particles of the compound[5].
Body Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination[5].
Respiratory N95 Respirator or higherRecommended when handling the solid form to prevent inhalation of airborne particles. Primary engineering control is to work in a certified chemical fume hood[5].

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is vital for ensuring laboratory safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage as a powder, -20°C is recommended[1].

  • Ensure the storage container is clearly labeled with the compound name and any known hazards.

2. Handling Procedures:

  • All work with this compound, particularly in its solid (powder) form, must be conducted in a certified chemical fume hood to minimize inhalation exposure[5].

  • Before beginning any work, ensure all required PPE is donned correctly.

  • Use dedicated spatulas and weighing boats for handling the solid material.

  • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationProcedure
Small Spills (Solid) Gently sweep up the material, avoiding dust generation. Place it in a sealed, labeled container for disposal. Clean the spill area with an appropriate solvent, followed by soap and water[5].
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops[5].
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].
Inhalation Move the individual to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention[5].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[5].

Disposal Plan

  • All waste materials, including the compound itself, any contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Place all waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Contact your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for responding to a small chemical spill of this compound.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_dispose Disposal & Reporting Spill Small Spill Occurs Alert Alert others in the area Spill->Alert Assess Assess the spill Alert->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill PPE->Contain Clean Clean up the spill Contain->Clean Dispose Dispose of waste Clean->Dispose Decontaminate Decontaminate the area Dispose->Decontaminate Report Report the incident Decontaminate->Report

Spill Response Workflow Diagram

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.